4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethyl-1H-imidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-4-5(6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPASIWLCDEYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a versatile scaffold that can engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and antimicrobial effects.[1] Its unique electronic properties and ability to act as both a proton donor and acceptor make it a privileged structure in drug design.[1][2] Within this important class of compounds, 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride represents a key building block for the synthesis of more complex molecules with therapeutic potential. This guide provides an in-depth look at its chemical properties, a plausible synthetic route, and its potential applications in research and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 701298-44-4 | [3][4] |
| Molecular Formula | C6H9ClN2O2 | Calculated |
| Molecular Weight | 176.60 g/mol | Calculated |
| IUPAC Name | This compound | |
| Synonyms | 4-Ethyl-imidazole-5-carboxylic acid HCl | |
| Physical State | Solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology and Rationale
Step 1: Formylation of Ethyl 2-aminobutanoate
-
Protocol: To a solution of ethyl 2-aminobutanoate in a suitable solvent such as tetrahydrofuran (THF), slowly add acetic formic anhydride at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Rationale: The formylation of the amino group is a crucial initial step to introduce the one-carbon unit that will ultimately become part of the imidazole ring. Acetic formic anhydride is an effective and mild formylating agent.
Step 2: Cyclization to form the Imidazole Ring
-
Protocol: The resulting ethyl 2-formamidobutanoate is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, in a solvent like methanol. The reaction mixture is typically heated to reflux.
-
Rationale: The reaction between an N-formylamino ester and TosMIC is a well-established method for the synthesis of 4,5-disubstituted imidazoles. TosMIC serves as a source of a protected carbanion that facilitates the cyclization process.
Step 3: Hydrolysis of the Ester
-
Protocol: The ethyl 4-ethyl-1H-imidazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.
-
Rationale: The ester hydrolysis is necessary to obtain the free carboxylic acid functional group. This step is typically straightforward and high-yielding.
Step 4: Hydrochloride Salt Formation
-
Protocol: The final step involves the formation of the hydrochloride salt. This is achieved by dissolving the 4-ethyl-1H-imidazole-5-carboxylic acid in a suitable solvent, such as diethyl ether or isopropanol, and then bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.
-
Rationale: The formation of a hydrochloride salt is often performed to improve the stability and solubility of a compound, which is particularly useful for pharmaceutical applications.
Applications in Research and Drug Development
Imidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] this compound, as a functionalized imidazole, is a valuable building block for the synthesis of potential therapeutic agents.
-
Intermediate for Angiotensin II Receptor Blockers (ARBs): A structurally similar compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is a known intermediate in the synthesis of Olmesartan, a widely used antihypertensive drug.[5] This suggests that this compound could be a key starting material for the development of new ARBs or other cardiovascular drugs.
-
Scaffold for Kinase Inhibitors: The imidazole core is present in several kinase inhibitors used in cancer therapy. The carboxylic acid and ethyl group on this molecule provide handles for further chemical modification to explore its potential as a scaffold for novel kinase inhibitors.
-
Antimicrobial and Antifungal Agents: The imidazole ring is a key feature of many antifungal drugs (e.g., clotrimazole, miconazole). This compound could serve as a starting point for the synthesis of new antimicrobial agents.
Handling and Safety
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related imidazole carboxylic acid derivatives should be followed.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area and avoid breathing dust.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Hazards of Structurally Similar Compounds: Related imidazole derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its functionalized imidazole core presents numerous opportunities for the development of novel therapeutic agents targeting a range of diseases. A solid understanding of its properties and a plausible synthetic strategy, as outlined in this guide, are essential for researchers looking to unlock the full potential of this promising chemical entity.
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solubility profile of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Solubility Profile of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Foreword: Understanding Solubility as a Cornerstone of Drug Development
In the landscape of pharmaceutical sciences, the intrinsic property of solubility is not merely a physicochemical parameter; it is a critical determinant of a drug candidate's ultimate success. Poor aqueous solubility can cascade into a host of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of otherwise promising therapeutic agents. This guide provides a comprehensive examination of the , a heterocyclic compound of interest. As an ionizable molecule, its behavior in aqueous media is complex and highly dependent on environmental conditions. This document is intended for researchers, chemists, and formulation scientists, offering both foundational principles and actionable, field-tested protocols to thoroughly characterize this and similar molecules.
Physicochemical Characterization of the Analyte
A complete understanding of a compound's solubility begins with its fundamental physicochemical properties. These parameters dictate the intermolecular forces at play between the solute and the solvent.
1.1 Molecular Structure and Ionizable Groups
This compound (CAS Number: 701298-44-4) is an amphoteric molecule, possessing both a weakly basic imidazole ring and a weakly acidic carboxylic acid group.[1][2][3] The hydrochloride salt form indicates that, in its solid state, the more basic nitrogen of the imidazole ring is protonated.
-
Imidazole Ring: The imidazole moiety has two nitrogen atoms. One is pyrrole-like and less basic, while the other is pyridine-like and more basic, readily accepting a proton.
-
Carboxylic Acid Group: The -COOH group is acidic and will donate a proton to become a carboxylate anion (-COO⁻) as the pH increases.
The interplay between these two ionizable groups is the primary driver of the compound's pH-dependent solubility.
1.2 Predicted Physicochemical Properties
| Property | Predicted Value / Information | Rationale & Significance |
| Molecular Formula | C₆H₉N₂O₂ · HCl | Defines the elemental composition and molar mass. |
| pKa (Imidazole) | ~6-7 | The imidazole ring's pKa is crucial for its ionization state in the physiological pH range. |
| pKa (Carboxylic Acid) | ~2-3[2][4] | The pKa of the carboxylic acid determines the pH at which it deprotonates. A predicted pKa for the related 1H-imidazole-4-carboxylic acid is approximately 2.69.[2][4] |
| Isoelectric Point (pI) | ~4-5 (Estimated) | The pI is the pH at which the molecule has a net-zero charge. Solubility is typically at its minimum at or near the pI. |
| LogP | Low | The presence of multiple polar, ionizable groups suggests low octanol-water partition coefficient and thus, a hydrophilic nature. |
The Critical Influence of pH on Solubility: A Theoretical Framework
For ionizable compounds, pH is the most dominant factor influencing aqueous solubility.[5][6] The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[7][8][9]
pH = pKa + log ( [A⁻] / [HA] ) [7][9][10]
-
For the Carboxylic Acid (Weak Acid): When pH < pKa, the protonated, un-ionized form (-COOH) predominates. When pH > pKa, the deprotonated, ionized form (-COO⁻) predominates.
-
For the Imidazole Ring (Conjugate Acid of a Weak Base): When pH < pKa, the protonated, ionized form (imidazole-H⁺) predominates. When pH > pKa, the neutral, un-ionized form (imidazole) predominates.
The ionized forms of a drug are generally much more water-soluble than their un-ionized counterparts due to their ability to form stronger ion-dipole interactions with water molecules.[5][11] Consequently, this compound is expected to exhibit its lowest solubility at its isoelectric point and significantly higher solubility at low pH (pH < 2) and high pH (pH > 8).
Caption: Predicted ionization states and relative solubility of the molecule across a pH gradient.
Experimental Determination of Solubility: Protocols and Rationale
A robust solubility assessment requires differentiating between kinetic and thermodynamic measurements. Both provide valuable, yet distinct, insights into a compound's behavior.
3.1 Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[12][13][14][15] It's relevant for early discovery, where it helps identify potential issues in high-concentration screening assays.[13][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) after an extended equilibration period.[12][14] This value is fundamental for pre-formulation and predicting in vivo absorption, and it is the standard for regulatory submissions according to ICH guidelines.[16][17][18]
3.2 Protocol: Thermodynamic Solubility Determination via Shake-Flask Method (ICH M9 Compliant)
This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured. It is based on the well-established shake-flask method.[12][17][18]
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range at 37°C.
Materials:
-
This compound
-
Calibrated pH meter and balance
-
Orbital shaker with temperature control (37 ± 1°C)
-
HPLC-UV or LC-MS/MS system
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Glass vials with screw caps
-
Buffer systems (Pharmacopoeial buffers recommended):[17][18]
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzymes)
-
Additional buffers at the predicted pI and higher pH (e.g., pH 8.0)
-
Methodology:
-
Preparation: Prepare each buffer solution and adjust the pH to the target value at 37°C.
-
Addition of Compound: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of each buffer. "Excess" is critical; a good starting point is an amount that is 2-4 times the expected solubility to ensure a solid phase remains at equilibrium.[19]
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to 37°C. Agitate for a minimum of 24 hours. A 48-hour or 72-hour time point should also be included for at least one pH condition to confirm that equilibrium has been reached (i.e., the concentration does not increase with additional shaking time).
-
pH Measurement: After equilibration, measure and record the final pH of the slurry to ensure it has not drifted from the target.[17][18]
-
Sample Collection & Filtration: Allow the vials to sit undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to prevent artificially high results from suspended solids. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.
Caption: Workflow for the ICH-compliant thermodynamic shake-flask solubility assay.
Anticipated Solubility Profile and Data Interpretation
The experimental data should be compiled to generate a clear pH-solubility profile.
4.1 Expected pH-Solubility Profile
| pH Condition | Expected Ionization State | Predicted Solubility | Rationale |
| 1.2 | Cationic (fully protonated) | High | Both functional groups are in their more soluble, ionized (or neutral acid) forms. |
| 4.5 | Zwitterionic (near pI) | Low (Minimum) | The molecule has a net-zero charge, reducing interactions with polar water molecules. |
| 6.8 | Anionic | Moderate to High | The carboxylic acid is fully deprotonated (ionized), increasing solubility. |
| 8.0 | Anionic | High | The carboxylate form is highly soluble. |
4.2 Beyond Standard Buffers: Biorelevant Media
To better predict in vivo performance, solubility should also be assessed in biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can form micelles and enhance the solubility of certain compounds through micellar solubilization.[11]
Additional Factors Influencing Solubility
While pH is paramount, other factors can significantly impact solubility measurements and must be controlled.[20]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11] All experiments should be conducted at a controlled physiological temperature (37°C).
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[11] Amorphous forms are typically more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in the assay.
-
Common Ion Effect: The solubility of an ionic compound can be decreased by the presence of a common ion in the solution.[5] This is particularly relevant when using buffers that may share ions with the compound's salt form (e.g., chloride ions from HCl buffers).
-
Compound Stability: The chemical stability of the analyte in the buffer solutions over the course of the experiment must be confirmed.[17] Degradation can lead to an underestimation of the true solubility.
Conclusion: A Roadmap for Comprehensive Characterization
The is a complex but predictable function of its amphoteric chemical nature. By systematically applying the robust, equilibrium-based shake-flask methodology outlined herein, researchers can generate a comprehensive and reliable pH-solubility profile. This data is not merely academic; it is the essential foundation for informed decisions in lead optimization, formulation development, and regulatory filings, ultimately paving the way for the successful advancement of new therapeutic agents.
References
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Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. [Link]
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Scribd. (n.d.). Factors Affecting Drug Solubility. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]
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Sode, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]
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A Comprehensive Technical Guide to the Synthesis of Substituted Imidazole-4,5-Dicarboxylic Acids
This guide provides an in-depth exploration of the synthetic methodologies for substituted imidazole-4,5-dicarboxylic acids, critical scaffolds in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document details established and contemporary synthetic routes, discusses the mechanistic rationale behind experimental choices, and provides actionable protocols for laboratory application.
Introduction: The Strategic Importance of the Imidazole-4,5-Dicarboxylic Acid Core
The imidazole-4,5-dicarboxylic acid framework is a versatile building block of significant interest in the design of novel therapeutic agents and functional materials.[1][2] Its rigid heterocyclic core, combined with two carboxylic acid functionalities, offers multiple points for molecular elaboration, making it an ideal starting point for constructing complex molecular architectures.[1] Amide derivatives of imidazole-4,5-dicarboxylic acid have shown stimulating effects on the central nervous system and have been utilized as sedatives.[3] This scaffold is also a key intermediate in the synthesis of purines and serves as a foundational component for semi-synthetic penicillins and cephalosporins.[3][4]
In the realm of materials science, the multiple coordination sites of imidazole-4,5-dicarboxylic acid and its derivatives, including the two imidazole nitrogens and four carboxylate oxygens, make them exceptional ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in gas storage, catalysis, and luminescence.[4][5][6]
This guide will systematically review the primary synthetic strategies for accessing this valuable class of compounds, with a focus on practical application and mechanistic understanding.
Key Synthetic Strategies
The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into three main approaches:
-
Degradation of more complex molecules: This often involves the oxidative cleavage of a fused aromatic ring system.
-
Assembly from low-molecular-weight components: Building the imidazole ring from acyclic precursors.
-
Modification of the parent structure: Introducing substituents onto a pre-formed imidazole-4,5-dicarboxylic acid core.[7][8]
This guide will focus on the most prevalent and practical of these methods, providing detailed protocols and insights.
Synthesis via Oxidation of Benzimidazoles
One of the most common and effective methods for preparing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazoles.[2] This approach is advantageous due to the ready availability of a wide range of substituted benzimidazoles. The reaction typically employs a strong oxidizing agent in an acidic medium.
Mechanistic Considerations
The oxidation of 2-alkylbenzimidazoles proceeds via the cleavage of the benzene ring of the benzimidazole scaffold. Concentrated sulfuric acid serves as the solvent and facilitates the oxidative process. Hydrogen peroxide is a commonly used oxidant, offering a balance of reactivity and manageable safety profile.[1][8] The reaction temperature and time are critical parameters that need to be optimized for different 2-alkyl substituents to achieve optimal yields.[8]
Caption: Oxidative synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
This protocol provides a general procedure for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-alkylbenzimidazoles.[1][2]
Materials:
-
2-Alkylbenzimidazole (e.g., 2-propylbenzimidazole)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle with temperature control
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully dissolve the 2-alkylbenzimidazole in concentrated sulfuric acid. A typical concentration is 1 M.[8] Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Oxidant: Slowly add the 30% hydrogen peroxide solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole is typically around 11:1 for optimal results.[8]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120 °C for 2-propylbenzimidazole) and maintain it for the required duration (e.g., 12 hours).[1] The optimal temperature and time may vary depending on the specific 2-alkyl substituent.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice.
-
Isolation: The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the product to obtain the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and reported yields for the synthesis of various 2-alkyl-substituted imidazole-4,5-dicarboxylic acids using the oxidation of 2-alkylbenzimidazoles.
| 2-Alkyl Substituent | Starting Material | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |
| Propyl | 2-Propylbenzimidazole | 12 | 120 | ~45 | [1] |
| Propyl | 2-Propyl-toluimidazole mixture | 12 | 120 | 65-67 | [1] |
Note: Yields are based on specific literature examples and may vary depending on the experimental setup and purification methods.
Synthesis from Tartaric Acid Derivatives
An alternative and historically significant route to substituted imidazole-4,5-dicarboxylic acids involves the use of tartaric acid as a starting material.[9] This method allows for the introduction of substituents at the 2-position by reacting dinitrotartaric acid with ammonia and an appropriate aldehyde.[8]
Mechanistic Rationale
This synthesis proceeds through the formation of the imidazole ring from acyclic precursors. Dinitrotartaric acid, prepared by the nitration of D-tartaric acid, reacts with ammonia and an aldehyde. The aldehyde provides the carbon atom for the 2-position of the imidazole ring, thus allowing for the direct installation of various substituents.[8]
Caption: Synthesis of 2-substituted imidazole-4,5-dicarboxylic acids from tartaric acid.
Scope and Limitations
This method has been successfully employed to synthesize 2-phenyl-, 2-(2-pyridyl)-, 2-isopropyl-, and 2-isobutylimidazole-4,5-dicarboxylic acids.[8] However, the preparation and handling of dinitrotartaric acid require caution. Furthermore, N-alkylation of the resulting 2-substituted imidazole-4,5-dicarboxylates can be challenging due to steric hindrance, often requiring strong bases and resulting in low yields.[8]
Synthesis Starting from Imidazole
A more economical route for the preparation of the parent imidazole-4,5-dicarboxylic acid involves the direct functionalization of imidazole.[3]
Hydroxymethylation and Subsequent Oxidation
This patented process involves the reaction of imidazole with a 2- to 5-fold molar excess of formaldehyde at elevated temperatures, followed by treatment of the reaction mixture with nitric acid at 100° to 140° C.[3]
Reaction Scheme:
-
Hydroxymethylation: Imidazole reacts with formaldehyde, typically in an aqueous solution and in the presence of a strong base like NaOH or KOH, to form a mixture of hydroxymethylated imidazole derivatives.[3]
-
Oxidation: The resulting mixture is then treated with nitric acid at high temperatures to oxidize the hydroxymethyl groups to carboxylic acids, yielding imidazole-4,5-dicarboxylic acid.[3]
This method is particularly advantageous due to the use of inexpensive and readily available starting materials.[3]
Derivatization and Further Functionalization
The carboxylic acid groups of imidazole-4,5-dicarboxylic acids are readily derivatized to form esters and amides, which are important intermediates for further synthetic transformations.[10][11] For instance, the synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides often proceeds through the formation of an imidazole phenyl ester-carboxamide intermediate.[10][11]
Conclusion
The synthesis of substituted imidazole-4,5-dicarboxylic acids is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The oxidative cleavage of benzimidazoles remains a popular and versatile method for accessing 2-alkyl derivatives. For the parent compound, direct functionalization of imidazole offers an economical alternative. The continued development of novel synthetic methodologies and the exploration of the chemical space around this privileged scaffold will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
References
- Benchchem. (n.d.). Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Application Note and Protocol.
- Semantic Scholar. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.
- ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.
- Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.
- National Institutes of Health. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.
- Benchchem. (n.d.). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.
- Benchchem. (n.d.). Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers.
- Brusina, M., & Nikolaev, D. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. RCSI Journals Platform.
- Benchchem. (n.d.). An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- Wiznycia, A. V., & Baures, P. W. (n.d.). An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. ResearchGate.
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A Technical Guide to the Initial Pharmacological Screening of Novel Imidazole Derivatives
Foreword: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in essential biological molecules like the amino acid histidine, purines in DNA, and vitamin B12 underscores its fundamental role in biochemistry.[2][3][4][5] This inherent biological relevance makes the imidazole scaffold a "privileged structure," capable of interacting with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding, ion-dipole forces, and π-stacking.[6][7][8][9] Consequently, imidazole derivatives have been successfully developed into drugs with a vast spectrum of therapeutic applications, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][4][6][10][11][12][13]
This guide provides a comprehensive framework for the initial pharmacological screening of newly synthesized imidazole derivatives. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document outlines a logical, tiered approach—a screening cascade—designed to efficiently identify promising lead compounds, validate their activity, and assess their preliminary drug-likeness. We will delve into the causality behind experimental choices, ensuring that each step provides a clear, actionable data point that informs the next stage of the drug discovery process.
The Screening Cascade: A Strategic Approach to Hit Identification
A tiered screening strategy is paramount for efficiently interrogating a library of novel compounds. This approach maximizes resource allocation by using high-throughput, cost-effective assays initially to cast a wide net, followed by progressively more complex and biologically relevant assays to characterize the most promising "hits." This mitigates the risk of advancing compounds that are potent in a simple system but fail in a more complex biological context.
Caption: A tiered screening cascade for novel drug candidates.
Part 1: Primary Screening — The Search for Initial Hits
The primary screen is the first crucial filter. Its purpose is to rapidly evaluate a large library of imidazole derivatives to identify compounds that interact with a predefined biological target. These assays are typically biochemical (cell-free) and optimized for high-throughput screening (HTS) formats.
Rationale for Target Selection
The choice of a primary target is dictated by the therapeutic goal. Imidazole derivatives are known to modulate several key enzyme families.[6][7][9] For an anticancer program, protein kinases are a primary focus. For anti-inflammatory applications, enzymes like xanthine oxidase or cyclooxygenase-2 (COX-2) are relevant targets.[6][14]
-
Protein Kinases: These enzymes are central to cellular signaling and are frequently dysregulated in cancer. The flat, aromatic nature of the imidazole ring makes it an effective scaffold for designing ATP-competitive inhibitors.[15]
-
Xanthine Oxidase (XO): This enzyme plays a key role in purine metabolism and its overactivity is linked to gout and oxidative stress. Spectrophotometric assays for XO inhibition are robust and straightforward.[14]
-
Cytochrome P450 Enzymes: Imidazoles are well-known inhibitors of P450 enzymes, a mechanism central to their antifungal activity (inhibition of ergosterol synthesis) but also a potential source of drug-drug interactions.[10][16]
Experimental Protocol 1: High-Throughput Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase. The principle relies on the detection of either the phosphorylated substrate or the remaining ATP after the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compounds: Prepare 10 mM stock solutions of novel imidazole derivatives in 100% DMSO. Create intermediate dilutions in assay buffer.
-
Controls: Use Staurosporine as a positive control (potent kinase inhibitor) and DMSO as a negative control (0% inhibition).[15]
-
Enzyme/Substrate Mix: Dilute the recombinant target kinase and its corresponding fluorescently-labeled peptide substrate in assay buffer to desired concentrations.
-
ATP Solution: Prepare ATP in assay buffer at a concentration typically near its Km for the target kinase.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of test compound solution (or controls) into the wells of a microplate.
-
Add 10 µL of the Enzyme/Substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Compounds showing significant inhibition (e.g., >50% at a 10 µM screening concentration) are designated as "hits."
-
Data Presentation: Primary Screening Hits
Quantitative data from the primary screen should be summarized to clearly identify hits for follow-up.
| Compound ID | Target Kinase | Concentration (µM) | % Inhibition | Hit Status |
| IMD-001 | Kinase A | 10 | 88 | Yes |
| IMD-002 | Kinase A | 10 | 12 | No |
| IMD-003 | Kinase A | 10 | 65 | Yes |
| IMD-004 | Kinase A | 10 | 92 | Yes |
| Staurosporine | Kinase A | 1 | 99 | Control |
| DMSO | Kinase A | - | 0 | Control |
Part 2: Secondary Screening — From Hit to Lead
Hits from the primary screen require validation. Secondary screening aims to confirm the activity in a more biologically relevant context, determine potency (e.g., IC₅₀), and begin to understand the compound's mechanism of action. Cell-based assays are the workhorses of this stage.
Causality: The Importance of the Cellular Context
A compound may be a potent inhibitor of an isolated enzyme but fail to show activity in a living cell due to poor membrane permeability, rapid efflux by cellular pumps, or metabolic instability. Cell-based assays integrate these factors, providing a more realistic assessment of a compound's potential.
Experimental Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)
This assay is fundamental for screening potential anticancer agents. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates either cytotoxicity or cytostatic effects.[17][18][19]
Methodology:
-
Cell Culture:
-
Assay Procedure (96-well plate format):
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the hit imidazole derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Potency Determination
| Compound ID | Primary Hit Target | Cell Line | IC₅₀ (µM) |
| IMD-001 | Kinase A | MCF-7 | 1.2 |
| IMD-003 | Kinase A | MCF-7 | 15.8 |
| IMD-004 | Kinase A | MCF-7 | 0.8 |
| Doxorubicin | Topoisomerase II | MCF-7 | 0.5 |
Visualizing the Mechanism: Kinase Signaling Inhibition
The results from the cell-based assay can be contextualized by considering the target's role in cellular signaling. If the target was a kinase like MEK, the expected downstream effect would be the inhibition of ERK phosphorylation, leading to reduced proliferation.
Caption: Inhibition of the MAPK pathway by a hypothetical imidazole derivative.
Part 3: Early ADMET Profiling — Assessing Drug-Likeness
A potent compound is not necessarily a good drug candidate. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to filter out compounds with unfavorable pharmacokinetic profiles or inherent toxicity, saving immense resources down the line.[14][22]
In Silico ADMET and Physicochemical Predictions
Before performing further lab-based assays, computational tools can provide rapid and valuable predictions of a compound's drug-likeness. Tools like the SwissADME web server can calculate key parameters based on a compound's structure.[22][23]
Key Parameters:
-
Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and potential for oral bioavailability.
-
Molecular Weight (MW): Should be ≤ 500 g/mol .
-
LogP (Lipophilicity): An octanol-water partition coefficient, should be ≤ 5.
-
H-bond Donors: Should be ≤ 5.
-
H-bond Acceptors: Should be ≤ 10.
-
Topological Polar Surface Area (TPSA): An indicator of membrane permeability; ideally ≤ 140 Ų.[22]
-
Aqueous Solubility (LogS): Predicts solubility in water, which is crucial for absorption.
Data Presentation: Predicted ADMET Properties
| Compound ID | IC₅₀ (µM) | MW ( g/mol ) | LogP | H-Donors | H-Acceptors | TPSA (Ų) | Lipinski Violations |
| IMD-001 | 1.2 | 410.5 | 3.8 | 1 | 4 | 65.7 | 0 |
| IMD-004 | 0.8 | 455.6 | 4.2 | 2 | 5 | 88.1 | 0 |
| IMD-X09 (Poor) | 0.2 | 580.7 | 6.1 | 6 | 11 | 155.2 | 4 |
Analysis: IMD-001 and IMD-004 show promising potency and good predicted drug-like properties. In contrast, IMD-X09, despite its high potency, violates multiple Lipinski rules and has a high TPSA, suggesting it would likely have poor oral bioavailability and is a lower priority candidate.
Experimental Protocol 3: In Vitro Hemolysis Assay
A simple, cost-effective in vitro toxicity screen is the hemolysis assay, which measures a compound's ability to damage red blood cell membranes. Significant hemolytic activity is often a red flag for broader membrane-disrupting toxicity.
Methodology:
-
Blood Collection: Obtain fresh whole blood (e.g., human, rat) containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation:
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.
-
Resuspend the final RBC pellet to create a 2% (v/v) suspension in PBS.
-
-
Assay Procedure:
-
Add 100 µL of the 2% RBC suspension to microcentrifuge tubes.
-
Add 100 µL of test compound solution (at various concentrations) to the tubes.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the tubes for 1 hour at 37°C with gentle shaking.
-
Centrifuge the tubes to pellet intact RBCs.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).
-
-
Data Analysis:
-
Calculate the percent hemolysis for each compound.
-
% Hemolysis = 100 * (Abs_Compound - Abs_Negative) / (Abs_Positive - Abs_Negative)
-
Compounds with low hemolytic activity (<5% at high concentrations) are considered safer and are prioritized.
-
Conclusion: Synthesizing Data for Lead Candidate Nomination
The initial pharmacological screening process, structured as a multi-tiered cascade, provides a robust framework for making data-driven decisions. By progressing from high-throughput biochemical assays to more complex cell-based validation and early ADMET profiling, researchers can efficiently triage large numbers of novel imidazole derivatives. This systematic approach ensures that the compounds advanced for further, more resource-intensive preclinical studies possess a balanced profile of high potency, validated cellular activity, and promising drug-like properties, ultimately increasing the probability of success in the long and challenging path of drug development.
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Tripathi, A., & Malviya, R. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Available at: [Link]
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Fromtling, R. A. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. Available at: [Link]
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Tripathi, A., & Malviya, R. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar. Available at: [Link]
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Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]
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Alonso-Castro, A. J., Pérez-Gutiérrez, S., et al. (2021). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]
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Hussain, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. Available at: [Link]
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Ayati, A., et al. (2015). Imidazoles as potential anticancer agents. PMC. Available at: [Link]
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Alghamdi, S., et al. (2021). Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Cureus. Available at: [Link]
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Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare. Available at: [Link]
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Köse, L. P., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. Available at: [Link]
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Slideshare. (n.d.). Synthesis and pharmacological evaluation of novel imidazole derivatives. Slideshare. Available at: [Link]
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Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. AIP Publishing. Available at: [Link]
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Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central. Available at: [Link]
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Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. Available at: [Link]
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Fernandez-Peralbo, J., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. NIH. Available at: [Link]
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Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. Available at: [Link]
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Saini, M., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. ResearchGate. Available at: [Link]
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Wittine, K., & Benci, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]
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International Journal of Engineering and Science Invention. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IJESI. Available at: [Link]
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Pandey, J., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. PubMed. Available at: [Link]
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Li, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SCXRD) analysis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document leverages established principles of crystallography and the known structural characteristics of related imidazole derivatives to present a thorough and scientifically grounded workflow. We will explore the critical steps from crystal growth and data acquisition to structure solution and refinement, offering insights into the interpretation of the resulting structural data.
Introduction: The Significance of Crystalline Structure in Drug Development
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 4-ethyl-1H-imidazole-5-carboxylic acid, as a functionalized imidazole, presents a scaffold with significant potential for drug design. The hydrochloride salt form is often utilized to enhance solubility and stability. The crystalline state of an API, such as this compound, dictates crucial parameters including dissolution rate, bioavailability, and manufacturability. A comprehensive understanding of its solid-state structure through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical component of rational drug development.[3][4]
SCXRD is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5][6] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding.[7][8] This atomic-level insight is invaluable for identifying and characterizing different polymorphic forms, solvates, and hydrates, each of which can have distinct pharmaceutical properties.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully elucidated crystal structure involves a series of meticulous experimental steps. A generalized workflow for the crystallographic analysis of an imidazole derivative like this compound is presented below.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.
Synthesis and Purification
The initial and arguably most critical step is the synthesis of high-purity this compound. The Debus-Radziszewski reaction is a common method for the synthesis of imidazole derivatives.[1] Purity is paramount, as impurities can significantly hinder crystallization. Standard purification techniques such as recrystallization or column chromatography should be employed to achieve a purity of >99%.
Crystal Growth: The Art and Science
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging part of the process. For a small organic molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and often requires extensive screening. Solvents should be of high purity and should be selected based on the solubility of the compound.
Data Collection: Probing the Crystal Lattice
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head.[8] The data collection is performed using a single-crystal X-ray diffractometer, which consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for precise crystal orientation, and a detector.[3]
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] The positions and intensities of the diffracted X-ray beams are recorded by the detector.
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to better diffraction data. |
| Detector | CCD or CMOS | Efficiently captures diffraction patterns. |
| Data Collection Strategy | Omega and Phi scans | Ensures complete coverage of the reciprocal space. |
Table 1: Typical parameters for single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map.[8] For small molecules, direct methods are typically successful in solving the phase problem.
The initial structural model is then refined using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated diffraction data. The quality of the final refined structure is assessed using metrics such as the R-factor (residual factor) and the goodness-of-fit (GOF).
Analysis of the Crystal Structure
A detailed analysis of the refined crystal structure provides a wealth of information.
Molecular Geometry
The analysis begins with an examination of the molecular geometry of the 4-ethyl-1H-imidazole-5-carboxylic acid cation and the chloride anion. This includes:
-
Bond Lengths and Angles: Comparison with standard values for similar functional groups can reveal any unusual strain or electronic effects. The planarity of the imidazole ring is also a key feature to assess.
-
Conformation: The orientation of the ethyl and carboxylic acid substituents relative to the imidazole ring is determined.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature.
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A Senior Application Scientist's Guide to the Theoretical Modeling of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Executive Summary: From Molecular Blueprint to Predictive Insight
This technical guide moves beyond simple procedural outlines to provide a comprehensive framework for the theoretical modeling of this molecule. As Senior Application Scientists, our goal is not just to compute properties but to understand the underlying quantum mechanical principles that dictate molecular behavior. By employing robust computational methods, primarily Density Functional Theory (DFT), we can elucidate the geometric, electronic, and reactive characteristics of this compound.[7] This in silico characterization provides predictive insights that are invaluable for guiding synthesis, understanding structure-activity relationships (SAR), and accelerating the drug development pipeline.[8][9] This document details the causality behind our choice of computational protocols, presents a workflow for generating reliable data, and interprets these findings within the context of pharmaceutical research.
The Rationale for a Computational Approach: Why Model This Molecule?
The decision to invest computational resources into studying a molecule like 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride is driven by the need for a deeper, atom-level understanding that experimental methods alone may not provide efficiently.
-
Elucidating Structure and Conformation: Theoretical modeling allows for the precise determination of the molecule's most stable three-dimensional structure. This includes bond lengths, angles, and the orientation of the ethyl and carboxylic acid substituents relative to the imidazole ring, which are critical factors in molecular recognition.
-
Mapping Electronic Landscapes: Understanding the distribution of electrons is key to predicting reactivity. Techniques like Molecular Electrostatic Potential (MEP) mapping reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the most probable sites for intermolecular interactions such as hydrogen bonding.[10][11]
-
Quantifying Reactivity: Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides quantitative measures of the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[12][13][14]
-
Validating Experimental Data: Computational spectroscopy allows for the prediction of IR, Raman, and NMR spectra.[15][16] Comparing these theoretical spectra with experimental data serves as a powerful method to validate the accuracy of the computational model and the proposed molecular structure.
This predictive power enables researchers to screen virtual derivatives, prioritize synthetic targets, and develop hypotheses about a molecule's mechanism of action before committing to costly and time-consuming laboratory work.[17]
The Computational Protocol: A Validated Workflow
The integrity of any theoretical study rests upon the soundness of its methodology. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure accuracy and reliability.
Step 1: Initial Structure Preparation
The process begins by constructing the 3D structure of this compound using molecular building software. For the hydrochloride salt, the most likely site of protonation is the pyridine-like nitrogen atom of the imidazole ring (N3), which is the most basic site. The chloride ion is placed as the counter-ion.
Step 2: Quantum Mechanical Calculation Engine
All calculations are performed using a recognized quantum chemistry software package. The core of our methodology is Density Functional Theory (DFT), which offers an excellent balance of computational efficiency and accuracy for organic molecules.[18]
-
Functional Selection: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is rooted in its extensive validation across a vast range of organic systems, where it has consistently demonstrated reliability in predicting both geometries and electronic properties.[18][19]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a deliberate choice to ensure chemical accuracy:
-
6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.
-
Step 3: Core Computational Workflow
The following diagram outlines the logical flow of the computational experiments.
Caption: Computational workflow for theoretical modeling.
Results and Interpretation: The Molecular Portrait
Executing the described protocol yields a rich dataset that paints a detailed picture of the molecule's intrinsic properties.
Optimized Molecular Geometry
The geometry optimization converges to the most stable 3D conformation of the molecule. Key structural features include a nearly planar imidazole ring, which is characteristic of aromatic heterocyclic systems. The ethyl and carboxylic acid groups will adopt specific dihedral angles to minimize steric hindrance. The protonation at the N3 position and the presence of the chloride counter-ion will influence the geometry, particularly through electrostatic interactions and potential hydrogen bonding.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are central to understanding chemical reactivity.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
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Methodological & Application
Application Note & Protocol: Facile One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using a Recyclable ZSM-11 Zeolite Catalyst
Abstract
This document provides a comprehensive guide for the synthesis of 1,2,4,5-tetrasubstituted imidazoles via a highly efficient, one-pot, four-component reaction. The protocol leverages the catalytic activity of ZSM-11 zeolite, a heterogeneous catalyst that offers significant advantages in terms of yield, reaction time, and adherence to green chemistry principles. Detailed methodologies for the hydrothermal synthesis of the ZSM-11 catalyst, its characterization, and its application in the synthesis of a model tetrasubstituted imidazole are presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking robust and sustainable synthetic routes to this important class of heterocyclic compounds.
Introduction: The Significance of Tetrasubstituted Imidazoles and the Drive Towards Greener Synthesis
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Specifically, 1,2,4,5-tetrasubstituted imidazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[1][2] Their utility also extends to coordination chemistry as ligands and as precursors to stable carbene ligands.[2]
Traditional synthetic routes to these complex molecules often involve multi-step procedures, harsh reaction conditions, and the use of homogeneous catalysts, which can lead to challenges in product purification and catalyst recovery.[4] The adoption of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, represents a significant advancement in synthetic efficiency and atom economy.[5][6]
Pairing MCRs with heterogeneous catalysts, such as zeolites, further enhances the sustainability of the synthetic process.[1][2] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, offering high thermal stability, shape selectivity, and the potential for catalyst recycling.[7][8] ZSM-11, a medium-pore zeolite, has emerged as a promising catalyst for various organic transformations due to its unique pore structure and tunable acidity.[7][8] This application note details a green and efficient protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a hydrothermally synthesized ZSM-11 zeolite catalyst under solvent-free conditions.[9][10][11]
Materials and Methods
Catalyst Synthesis: Hydrothermal Preparation of ZSM-11 Zeolite
The ZSM-11 catalyst is prepared via a hydrothermal method, which allows for the formation of a highly crystalline material with a controlled pore structure.[9][12]
Reagents:
-
Tetraethyl orthosilicate (TEOS) (Silica source)
-
Sodium aluminate (NaAlO₂) (Alumina source)
-
Tetrabutylammonium hydroxide (TBAOH) (Structure-directing agent)[12][13]
-
Sodium hydroxide (NaOH)
-
Distilled deionized water
Protocol:
-
In a polypropylene beaker, mix 23 ml of TEOS, 20 ml of distilled deionized water, and 20 ml of ethanol. Stir vigorously for 1 hour to form a homogeneous silicate solution.
-
In a separate beaker, prepare an aluminate solution by dissolving sodium aluminate and sodium hydroxide in distilled deionized water.
-
Slowly add the aluminate solution to the silicate solution under continuous stirring.
-
Add the structure-directing agent, TBAOH, to the mixture and continue stirring for another 2 hours to form a uniform gel.[12]
-
Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 170°C for 48 hours for crystallization. The duration of the hydrothermal treatment can influence the crystallinity, surface area, and acidity of the final ZSM-11 catalyst.[9][10][11]
-
After cooling the autoclave to room temperature, the solid product is collected by filtration, washed thoroughly with distilled deionized water until the pH of the filtrate is neutral, and dried at 100°C overnight.
-
To remove the organic template, the dried solid is calcined at 550°C for 5 hours in a muffle furnace.[9] The resulting white powder is the activated H-ZSM-11 catalyst.
Catalyst Characterization
To ensure the successful synthesis of the ZSM-11 catalyst with the desired properties, a suite of characterization techniques should be employed:
| Characterization Technique | Purpose | Typical Expected Results |
| X-ray Diffraction (XRD) | To confirm the crystalline phase and purity of the ZSM-11 zeolite. | Characteristic peaks at 2θ of approximately 7.9°, 8.8°, 23.1°, and 24.0° confirm the MEL topology of ZSM-11.[12] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups and confirm the framework structure. | Vibrational bands corresponding to the Si-O-Si and Si-O-Al linkages are expected. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the zeolite crystals. | Uniform, well-defined crystals are indicative of a successful synthesis. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume. | A high surface area (typically ≥380 m²/g) is desirable for catalytic activity.[7] |
| Pyridine-FT-IR Spectroscopy | To quantify the Brønsted and Lewis acid sites. | The ratio of Brønsted to Lewis acid sites can influence the catalytic performance.[8] |
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol describes the one-pot, four-component synthesis of a model compound, 1,2,4,5-tetraphenyl-1H-imidazole. The reaction proceeds via a mechanism analogous to the Debus-Radziszewski imidazole synthesis.[14]
Reagents:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Activated ZSM-11 catalyst (e.g., 10 mol%)
Protocol:
-
In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), ammonium acetate (1.5 mmol), and the activated ZSM-11 catalyst.
-
The reaction is performed under solvent-free conditions at an elevated temperature (e.g., 100-120°C) with magnetic stirring.[9][11]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and stir for a few minutes.
-
Separate the solid catalyst by simple filtration. The recovered catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.[9][10]
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,2,4,5-tetrasubstituted imidazole.
Results and Discussion
Catalytic Performance
The ZSM-11 zeolite catalyst demonstrates excellent activity in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, leading to high to excellent yields of the desired products in a relatively short reaction time.[9][11] The solvent-free conditions not only contribute to the green credentials of this protocol but also often accelerate the reaction rate.
Table 1: Synthesis of 1,2,4,5-Tetraphenyl-1H-imidazole using ZSM-11 Catalyst
| Entry | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | ZSM-11 | Solvent-free, 120°C | 30 | 95 |
| 2 | None | Solvent-free, 120°C | 120 | <10 |
Proposed Reaction Mechanism
The synthesis is believed to proceed through the initial formation of a diimine from the reaction of benzil and ammonium acetate, followed by the condensation with benzaldehyde and aniline, catalyzed by the acid sites of the ZSM-11 zeolite.
Caption: Proposed mechanism for the ZSM-11 catalyzed synthesis of 1,2,4,5-tetrasubstituted imidazoles.
Catalyst Reusability
A key advantage of using a heterogeneous catalyst like ZSM-11 is its recyclability.[9][10][15] After the reaction, the catalyst can be easily recovered by filtration, washed, dried, and reused in subsequent batches with minimal loss of catalytic activity. This feature significantly reduces the overall cost and environmental impact of the synthesis.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from catalyst preparation to product isolation.
Caption: Experimental workflow for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using ZSM-11.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Inactive catalyst; Suboptimal reaction temperature. | Increase reaction time and monitor by TLC; Ensure proper activation (calcination) of the ZSM-11 catalyst; Optimize the reaction temperature. |
| Formation of Side Products | Impurities in starting materials; Reaction temperature too high. | Use pure, characterized starting materials; Lower the reaction temperature. |
| Difficulty in Catalyst Separation | Fine catalyst particles. | Use centrifugation in addition to filtration for better separation. |
| Decreased Catalyst Activity upon Recycling | Clogging of catalyst pores by organic residues. | Wash the recovered catalyst thoroughly with a suitable solvent; Recalcinate the catalyst at a high temperature to burn off any organic residues. |
Conclusion
The use of ZSM-11 zeolite as a heterogeneous catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles offers a highly efficient, environmentally friendly, and economically viable alternative to traditional synthetic methods. The protocol is characterized by high yields, short reaction times, solvent-free conditions, and excellent catalyst reusability. This application note provides a detailed and practical guide for researchers to implement this robust methodology for the synthesis of a diverse range of substituted imidazoles for various applications in drug discovery and materials science.
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MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Dipake, S. S., Ingale, V. D., Korde, S. A., Lande, M. K., Rajbhoj, A. S., & Gaikwad, S. T. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 11(38), 23565-23575. [Link]
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Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Debus–Radziszewski imidazole synthesis. (2023, December 1). In Wikipedia. [Link]
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Dipake, S. S., Ingale, V. D., Korde, S. A., Lande, M. K., Rajbhoj, A. S., & Gaikwad, S. T. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019). ResearchGate. [Link]
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Hasaninejad, A., Zare, A., Shekouhy, M., & Ameri Rad, J. (2013). One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO2-Pr-SO3H). Arabian Journal of Chemistry, 10, S1630-S1636. [Link]
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Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019). ResearchGate. [Link]
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Hussein, B. R. M., Mohammed, H. H., Ahmed, E. A., & Omran, O. A. (2024). One-pot multicomponent reaction: Synthesis, characterization and antibacterial evaluation of novel tri and tetra-substituted imidazoles. Synthetic Communications, 55(3), 235-251. [Link]
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Dipake, S. S., Ingale, V. D., Korde, S. A., Lande, M. K., Rajbhoj, A. S., & Gaikwad, S. T. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 11(38), 23565-23575. [Link]
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Sanaeishoar, H., Tavakkoli, H., & Asareh, M. (2020). One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst in solvent-free condition. Iranian Journal of Catalysis, 10(2), 125-132. [Link]
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Gholap, A. R., & Nandre, K. P. (2014). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 4(107), 62535-62539. [Link]
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Hierarchical ZSM-11 zeolite prepared by alkaline treatment with mixed solution of NaOH and CTAB: characterization and application for alkylation of benzene with dimethyl ether. (2016). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Fan, W., Jia, X., Wang, Y., Zhang, L., & Tsubaki, N. (2021). Effect of crystal size of ZSM-11 zeolite on the catalytic performance and reaction route in methanol to olefins. Chemical Synthesis, 1(1), 1-11. [Link]
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Bon, R. S., van Vliet, B., Sprenkels, N. E., Schmitz, R. F., de Kanter, F. J. J., Stevens, C. V., Swart, M., Bickelhaupt, F. M., Groen, M. B., & Orru, R. V. A. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(8), 3542-3553. [Link]
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Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of a ZSM-5 (core)/SAPO-11 (shell) composite zeolite and its catalytic performance in the methylation of naphthalene with methanol. (2016). National Institutes of Health. [Link]
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Johnson, J. B., & Biscoe, M. R. (2018). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 83(15), 8048-8057. [Link]
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Saha, D., & Mukhopadhyay, C. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate. [Link]
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A Novel One-Pot Synthesis of Tetrasubstituted Imidazoles under Solvent-Free Conditions and Microwave Irradiation. (2003). ResearchGate. [Link]
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da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Imidazoles. Chemical Reviews, 101(6), 1629-1664. [Link]
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Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. (2022). ResearchGate. [Link]
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Synthesis, characterization, and catalytic performance of hierarchical ZSM-11 zeolite synthesized via dual-template route. (2021). ResearchGate. [Link]
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ZSM-11. (n.d.). ACS Material. Retrieved January 19, 2026, from [Link]
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Fan, W., Jia, X., Wang, Y., Zhang, L., & Tsubaki, N. (2021). Effect of crystal size of ZSM-11 zeolite on the catalytic performance and reaction route in methanol to olefins. ResearchGate. [Link]
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Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 19(3), 562-566. [Link]
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H-ZSM-11 and Zn-ZSM-11 zeolites and their applications in the catalytic transformation of LDPE. (2012). CONICET. [Link]
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Ajayi, O. A., Adefila, S. S., & Ityokumbul, M. T. (2020). Organic template free synthesis of ZSM11 from kaolinite clay. ResearchGate. [Link]
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Application Notes & Protocols: A Scientist's Guide to the N-Alkylation of Imidazole Carboxylic Esters
Abstract
The N-alkylation of imidazole carboxylic esters is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of novel pharmaceuticals, ionic liquids, and functional materials. The imidazole core is a privileged scaffold in medicinal chemistry, and modification of the nitrogen atom allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.[1][2] This guide provides an in-depth analysis of the reaction, detailing the underlying mechanistic principles, critical experimental parameters, and field-tested protocols for researchers, scientists, and drug development professionals. We will explore classical methods using alkyl halides and advanced techniques such as the Mitsunobu reaction, offering a comprehensive toolkit for this essential synthetic operation.
Mechanistic Insights and Strategic Considerations
The N-alkylation of an imidazole proceeds via a nucleophilic substitution reaction. The process is initiated by the deprotonation of the N-H proton of the imidazole ring by a suitable base, generating a highly nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent in a classical SN2 reaction.
However, the chemistry is nuanced. For an unsymmetrically substituted imidazole, such as an imidazole-4-carboxylic ester, two nitrogen atoms are available for alkylation (N-1 and N-3), leading to a potential mixture of regioisomers.[3][4] The electron-withdrawing ester group at the C-4 position decreases the electron density and nucleophilicity of the adjacent N-3 atom. Consequently, alkylation is generally favored at the more distant and more nucleophilic N-1 position.[1][4] The choice of base, solvent, and alkylating agent are critical levers to control the reaction's efficiency and regioselectivity.[4]
Method A: Using Sodium Hydride (Strong Base)
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the imidazole carboxylic ester (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Note: NaH reacts exothermically and releases H₂ gas. Add it slowly to control the reaction rate and prevent excessive foaming.
-
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 50-80 °C) may be required for less reactive halides. [5]8. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Purification: See Section 3.
Method B: Using Potassium Carbonate (Mild Base)
-
Reaction Setup: To a round-bottom flask, add the imidazole carboxylic ester (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). [1]2. Solvent & Reagent Addition: Add anhydrous acetonitrile, followed by the alkylating agent (1.2 eq) at room temperature. [1]3. Reaction: Heat the suspension to reflux (approx. 82 °C for acetonitrile) and maintain stirring.
-
Monitoring: Monitor the reaction by TLC. These reactions may take longer (24-48 hours) than those with strong bases.
-
Work-up & Purification: Once complete, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Combine the filtrates and proceed with the work-up as described in Section 3. [1]
Parameter Method A (NaH) Method B (K₂CO₃) Rationale Base Sodium Hydride (1.2 eq) Potassium Carbonate (2.0 eq) NaH provides rapid, irreversible deprotonation. K₂CO₃ is milder and safer for scale-up. Solvent Anhydrous DMF or THF Anhydrous Acetonitrile Polar aprotic solvents stabilize the transition state. Acetonitrile is easy to remove. Temperature 0 °C to RT (or heat) Reflux (~82 °C) Lower initial temp for NaH controls exotherm. Heating is needed for the weaker base. Atmosphere Inert (N₂ or Ar) Ambient An inert atmosphere is critical for the highly reactive NaH. | Best For | Less reactive alkyl halides | Substrates with base-sensitive groups | Matching reaction intensity to substrate stability. |
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for alkylating imidazoles using an alcohol, which is particularly useful for introducing complex or chiral secondary alkyl groups. [6]The reaction proceeds through a redox mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [7][8]A key feature is that the reaction occurs with a clean inversion of stereochemistry at the alcohol's chiral center. [7]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the imidazole carboxylic ester (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Dissolve the components in an anhydrous solvent, typically THF or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Scientist's Note: The order of addition is crucial. The azodicarboxylate should be added last and slowly, as the reaction is often highly exothermic. [8]4. Reagent Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise to the stirred solution. A color change (often to a milky white or yellow suspension) and the formation of a precipitate (triphenylphosphine oxide) are typically observed. [8]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours.
-
-
Monitoring: Monitor by TLC for the consumption of the imidazole starting material.
-
Work-up & Purification: See Section 3. The primary challenge in Mitsunobu work-ups is the removal of the triphenylphosphine oxide and reduced azodicarboxylate byproducts.
General Work-up and Purification Protocol
Proper purification is essential to isolate the desired N-alkylated product in high purity.
-
Quenching: For reactions involving strong bases like NaH, carefully quench the reaction mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution or water at 0 °C.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). [5]3. Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution).
-
Scientist's Note: The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [9]5. Purification: Purify the crude residue by flash column chromatography on silica gel. [5][9]A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is effective for separating the product from non-polar byproducts (like mineral oil from NaH or PPh₃ from Mitsunobu) and polar baseline impurities. [9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or reagents.3. Alkylating agent is not reactive enough.4. Insufficient temperature or reaction time. | 1. Use fresh, high-quality base.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch to a more reactive halide (e.g., R-Cl to R-I) or increase the reaction temperature.4. Allow the reaction to run longer and monitor by TLC. |
| Formation of Multiple Products | 1. Alkylation at both N-1 and N-3.2. Side reactions due to other functional groups.3. Over-alkylation to form imidazolium salt. | 1. Optimize solvent and base. Steric hindrance can sometimes be used to favor one isomer.2. Consider using a protecting group strategy for other reactive sites.<[10][11]br>3. Use a controlled stoichiometry of the alkylating agent (1.0-1.1 eq). |
| Difficult Purification | 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide).2. Product is highly polar and streaks on the silica column. | 1. For Mitsunobu, try precipitating PPh₃=O from a non-polar solvent like ether before chromatography. For NaH reactions, ensure a thorough aqueous wash removes mineral oil.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic compounds. [9] |
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.). BenchChem.
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates - Benchchem. (n.d.). BenchChem.
- Periana, L. A., et al. (2011). Mitsunobu mischief: Neighbor-directed histidine N(τ)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central.
- Chadwick, D. J., & Ngochindo, R. I. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. (n.d.). BOC Sciences.
- Candeias, N. R., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.
- Dodge, J. A., & Niphakis, M. J. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Process for preparing 1-alkylimidazoles. (1991). Google Patents.
- Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate.
- N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry.
- This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
- Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
- N-Alkylation of imidazoles. (n.d.). University of Otago.
- Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. (2010). National Institutes of Health.
- Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. (2006). The Journal of Organic Chemistry.
- Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem. (n.d.). BenchChem.
- Mitsunobu reaction - Organic Synthesis. (n.d.). Organic-synthesis.org.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2018). Beilstein Journal of Organic Chemistry.
- N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021). ResearchGate.
- N-alkylation of imidazole by alkaline carbons. (2004). ResearchGate.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2010). PubMed Central.
- N1 site alkylation method for imidazole compounds. (2020). Google Patents.
- N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. (n.d.). ResearchGate.
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (1980). ResearchGate.
- Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.). ResearchGate.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2003). The Journal of Organic Chemistry.
- Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (2011). Journal of the American Chemical Society.
- Typical laboratory synthesis of N-alkyl imidazoles. (n.d.). ResearchGate.
- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.
- Method for producing high-purity N-alkyl imidazole. (2013). Google Patents.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. (2022). TSI Journals.
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Application Notes and Protocols: Antimicrobial Evaluation of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Introduction: The Promise of Imidazole Scaffolds in Antimicrobial Research
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] Marketed drugs such as metronidazole, an antibacterial, and clotrimazole, an antifungal, underscore the therapeutic significance of the imidazole scaffold.[3] The versatility of imidazole derivatives in antimicrobial applications stems from their ability to interfere with essential microbial processes, including DNA replication, cell wall synthesis, and cell membrane integrity.[3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride, in antimicrobial studies. While extensive data on this particular molecule is emerging, the principles outlined here are derived from the well-established antimicrobial properties of the broader imidazole class. These protocols are designed to be a robust starting point for the systematic evaluation of its potential as a novel antimicrobial agent.
Proposed Mechanism of Action: A Starting Point for Investigation
Based on the known mechanisms of other antimicrobial imidazole derivatives, several hypotheses can be formulated for this compound. As antifungal agents, imidazoles commonly target the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately, fungal cell death. In bacteria, imidazole derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication, and interfere with cell wall synthesis.[3][5]
The following diagram illustrates a hypothetical signaling pathway for the antifungal activity of an imidazole derivative, which can serve as a model for investigating the mechanism of this compound.
Caption: Proposed antifungal mechanism of action for an imidazole derivative.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a structured approach to evaluating the antimicrobial properties of this compound. It is crucial to perform these experiments with appropriate controls, including a vehicle control (the solvent used to dissolve the compound) and positive controls (known antimicrobial agents).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of the test compound that kills 99.9% of the initial microbial population.
Materials:
-
Microtiter plate from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 10⁵ CFU/spot, no more than 10 colonies should grow).
Protocol 3: Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.[9]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar plates
-
Microbial inoculum (prepared as in Protocol 1)
-
Sterile swabs
-
Forceps
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table for easy comparison.
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Candida albicans (ATCC 90028) | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) |
Interpretation:
-
A low MIC value indicates high potency of the compound against the tested microorganism.
-
If the MBC/MFC is close to the MIC (e.g., within 2-4 fold), the compound is considered bactericidal/fungicidal. If the MBC/MFC is significantly higher than the MIC, it is considered bacteriostatic/fungistatic.
-
A larger zone of inhibition in the disk diffusion assay generally correlates with higher antimicrobial activity.
Further Mechanistic Studies
Should this compound demonstrate significant antimicrobial activity in the initial screening assays, further studies can be conducted to elucidate its mechanism of action. These may include:
-
Cell Membrane Permeability Assays: To determine if the compound disrupts the microbial cell membrane.
-
DNA Gyrase/Topoisomerase Inhibition Assays: To investigate its effect on DNA replication.
-
Ergosterol Biosynthesis Quantification: For fungal isolates, to confirm inhibition of the ergosterol pathway.
-
Time-Kill Kinetic Assays: To assess the rate at which the compound kills the microorganisms.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial antimicrobial evaluation of this compound. By systematically determining its MIC, MBC/MFC, and activity in disk diffusion assays against a panel of clinically relevant microorganisms, researchers can effectively assess its potential as a novel therapeutic agent. The rich history of imidazole derivatives in antimicrobial drug discovery suggests that this compound is a promising candidate for further investigation.[3][10][11]
References
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). International Journal of Molecular Sciences, 25(19), 10580.
- Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(4), 287.
- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry, 59(12), 2009-2023.
- Zhang, L., Peng, X.-M., Damu, G. L. V., Geng, R.-X., & Zhou, C.-H. (2014). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 85, 431–441.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Al-Sodies, S. A., El-Bindary, A. A., El-Sonbati, A. Z., & Al-Fahemi, J. H. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(21), 6653.
- Wang, S., Geng, Z., Liu, Y., Zhang, D., & Li, H. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(12), 3121.
-
Antibacterial Activities of Imidazole-Based Compounds (A Review). (n.d.). Request PDF. Retrieved January 19, 2026, from [Link]
- Kumar, P., Narasimhan, B., & Sharma, D. (2014). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 289–296.
-
Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. (n.d.). Request PDF. Retrieved January 19, 2026, from [Link]
- Holt, R. J. (1976). Topical pharmacology of imidazole antifungals.
- Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5501.
- Schwalbe, R. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
- Im, J., & Lee, S. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & Therapeutics, 26(3), 278–285.
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 19, 2026, from [Link]
- Hmar, Zothan, et al. "Antimicrobial Susceptibility Testing.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). Current Drug Research Reviews, 12(2), 101-111.
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Developing Enzyme Inhibition Assays with Imidazole Carboxylic Acids
Introduction: The Significance of Imidazole Carboxylic Acids in Enzyme Inhibition
Imidazole and its derivatives, particularly those containing a carboxylic acid moiety, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] The unique electronic and structural properties of the imidazole ring, being an aromatic heterocycle with two nitrogen atoms, allow it to participate in a variety of interactions with biological macromolecules.[2][5] It can act as a hydrogen bond donor and acceptor, and its protonated form can serve as an acid catalyst.[6] The addition of a carboxylic acid group introduces a key functionality for interacting with enzyme active sites, often mimicking the substrate or transition state. These compounds have shown a broad spectrum of biological activities, including the inhibition of crucial enzymes implicated in various diseases.[1][4][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and validate robust enzyme inhibition assays for imidazole carboxylic acid-based inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action and provide detailed, field-proven protocols to characterize their potency and mode of action.
Part 1: Understanding the Inhibitory Mechanisms of Imidazole Carboxylic Acids
A thorough understanding of how an inhibitor interacts with its target enzyme is fundamental to drug design. Imidazole carboxylic acids can exhibit several modes of enzyme inhibition, and elucidating the specific mechanism is a primary goal of assay development.
Competitive Inhibition
In competitive inhibition, the inhibitor directly competes with the substrate for binding to the active site of the enzyme.[8][9][] Structurally, the inhibitor often resembles the substrate. For imidazole carboxylic acids, the imidazole ring might mimic a histidine residue or another key feature of the substrate, while the carboxylic acid can interact with positively charged residues or metal ions in the active site.[11][12] This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum reaction velocity (Vmax) remains unchanged.[][13][14] The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.[13]
Non-Competitive and Mixed Inhibition
Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[8] In pure non-competitive inhibition, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax with no change in Km.
Mixed inhibition, a more common scenario, occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[15] This leads to a decrease in Vmax and a change (either increase or decrease) in Km. ω-Imidazolyl carboxylic acids have been reported to act as mixed inhibitors for enzymes like P-450 BM3.[15]
Metalloenzyme Inhibition
Many enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn2+, Fe3+, Mg2+) for their catalytic activity.[16][17] The imidazole and carboxylic acid moieties are excellent metal chelators.[18] Therefore, imidazole carboxylic acids can act as potent inhibitors of metalloenzymes by coordinating with the active site metal ion, displacing water molecules, and preventing substrate binding or catalysis.[19][20][21] For instance, 1H-imidazole-2-carboxylic acid derivatives have been optimized as potent inhibitors of VIM-type metallo-β-lactamases.[19]
Part 2: A Strategic Guide to Assay Development
Developing a reliable enzyme inhibition assay requires a systematic approach, from initial planning to rigorous validation.[22][23][24][25]
Foundational Steps: Assay Design and Optimization
Before embarking on inhibitor screening, the baseline enzymatic assay must be robust and reproducible.[25][26]
Key Optimization Parameters:
| Parameter | Rationale and Approach |
| Buffer Composition and pH | Enzyme activity is highly dependent on pH and ionic strength. The optimal buffer system should be determined by screening a range of pH values and buffer types to find conditions that yield maximal and stable enzyme activity.[23][27] |
| Enzyme Concentration | The enzyme concentration should be titrated to ensure that the reaction rate is linear over the desired time course and that the signal-to-background ratio is optimal. The concentration should be kept well below the substrate concentration to maintain steady-state kinetics.[13] |
| Substrate Concentration | The Michaelis constant (Km) for the substrate must be determined. For initial inhibitor screening (e.g., determining IC50), a substrate concentration equal to or below the Km is often used to maximize sensitivity to competitive inhibitors. |
| Incubation Time and Temperature | The reaction should be monitored over time to ensure that the initial velocity (linear phase) is being measured.[13] The temperature must be kept constant throughout the experiment, as minor fluctuations can significantly impact enzyme activity.[26][27] |
Workflow for Initial Assay Optimization:
Caption: Workflow for optimizing a baseline enzyme assay.
Determining Inhibitor Potency: The IC50 Assay
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.
Protocol for IC50 Determination:
-
Prepare Reagents:
-
Enzyme stock solution at 2X the final desired concentration in assay buffer.
-
Substrate stock solution at 2X the final desired concentration (typically at Km) in assay buffer.
-
Imidazole carboxylic acid inhibitor stock solution in a suitable solvent (e.g., DMSO), followed by a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
-
Assay Setup (96-well or 384-well plate format):
-
Controls:
-
100% Activity Control (No Inhibitor): Add inhibitor solvent (e.g., DMSO) without the inhibitor.
-
Background Control (No Enzyme): Add assay buffer in place of the enzyme solution.
-
-
Test Wells: Add the serially diluted inhibitor solutions.
-
-
Reaction Initiation and Incubation:
-
Add the 2X enzyme solution to all wells except the background control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the 2X substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader.
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
-
Data Analysis:
-
Subtract the background rate from all other rates.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Part 3: Elucidating the Mechanism of Inhibition (MOA)
Once the IC50 of an imidazole carboxylic acid inhibitor is established, the next critical step is to determine its mechanism of action (MOA). This is typically achieved by measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.[13]
Experimental Design for MOA Studies
The core of an MOA study involves generating a matrix of initial reaction rates at multiple fixed inhibitor concentrations and a range of substrate concentrations.
Workflow for MOA Determination:
Caption: Decision workflow for determining the mechanism of inhibition.
Protocol for MOA Studies
-
Select Inhibitor Concentrations: Choose several fixed concentrations of the imidazole carboxylic acid inhibitor, typically centered around its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).
-
Prepare Substrate Dilutions: Create a series of substrate concentrations ranging from approximately 0.2 x Km to 10 x Km.
-
Run Kinetic Assays: For each fixed inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity at each substrate concentration. Follow the general assay procedure outlined in the IC50 protocol.
-
Data Analysis and Visualization:
-
Plot the initial velocity (v₀) versus substrate concentration ([S]) for each inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
For a clearer visual diagnosis of the inhibition mechanism, generate a double-reciprocal plot, also known as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[28] The pattern of line intersections will reveal the mode of inhibition as depicted in the workflow diagram above.
-
Interpreting Lineweaver-Burk Plots:
| Inhibition Type | Lineweaver-Burk Plot Characteristics | Effect on Kinetic Parameters |
| Competitive | Lines intersect on the y-axis. | Apparent Km increases; Vmax is unchanged.[13] |
| Non-competitive | Lines intersect on the x-axis. | Km is unchanged; Apparent Vmax decreases. |
| Mixed | Lines intersect at a point to the left of the y-axis. | Both apparent Km and Vmax are altered.[15] |
Calculating the Inhibition Constant (Ki)
The inhibition constant (Ki) is a more fundamental measure of inhibitor potency than the IC50, as it is independent of the substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex.
The Ki can be calculated from the MOA data using the following equations:
-
For Competitive Inhibition: Apparent Km = Km * (1 + [I]/Ki)[14]
-
For Non-competitive Inhibition: Apparent Vmax = Vmax / (1 + [I]/Ki)
-
For Mixed Inhibition: Requires more complex global fitting of the data to the appropriate rate equations.
Alternatively, for competitive inhibitors, the Cheng-Prusoff equation can be used to estimate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km)
Part 4: Troubleshooting and Best Practices
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for reliable data.[29]
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough mixing after each reagent addition; Allow plates to equilibrate to the assay temperature before starting the reaction.[26][29] |
| Assay Signal Drifts Over Time | Enzyme instability; Substrate degradation; Reagent precipitation. | Check enzyme stability in the assay buffer over time; Prepare fresh substrate for each experiment; Visually inspect solutions for precipitates. |
| Inhibitor Appears Inactive | Inhibitor insolubility; Incorrect inhibitor concentration; Inhibitor degradation. | Check inhibitor solubility in the assay buffer; Confirm the concentration of the stock solution; Store inhibitor stocks appropriately and protect from light if necessary. |
| Irreproducible IC50 Values | Assay conditions not tightly controlled (pH, temp); Variation in enzyme activity between batches. | Strictly control all assay parameters.[27] Qualify each new batch of enzyme to ensure consistent activity. |
Conclusion
The development of robust and reliable enzyme inhibition assays is paramount for the successful characterization of imidazole carboxylic acid-based inhibitors. By following a structured approach that encompasses thorough assay optimization, accurate potency determination, and detailed mechanistic studies, researchers can generate high-quality, reproducible data. This, in turn, provides the critical insights needed to guide structure-activity relationship (SAR) studies and advance the development of novel therapeutic agents. The protocols and strategies outlined in this guide serve as a comprehensive resource to empower scientists in this endeavor.
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Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3. (1998, November 10). PubMed. Retrieved January 19, 2026, from [Link]
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Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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What is an Inhibition Assay? - Blog. (n.d.). Biobide. Retrieved January 19, 2026, from [Link]
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a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 19, 2026, from [Link]
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6.4: Enzyme Inhibition. (2025, August 16). Biology LibreTexts. Retrieved January 19, 2026, from [Link]
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Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022, January 15). PubMed. Retrieved January 19, 2026, from [Link]
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Investigating the Selectivity of Metalloenzyme Inhibitors - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Virtual Screening against Metalloenzymes for Inhibitors and Substrates | Biochemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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CHARACTERIZATION OF IMIDAZOLE DERIVATIVES: CHEMISTRY AND BIOLOGICAL IMPLICATIONS | International Journal Of Innovation In Engineering Research & Management. (n.d.). ijierm. Retrieved January 19, 2026, from [Link]
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Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved January 19, 2026, from [Link]
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Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega. (2022, September 7). ACS Publications. Retrieved January 19, 2026, from [Link]
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Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Advancing Enzyme Analysis | BioPharm International. (2021, December 6). BioPharm International. Retrieved January 19, 2026, from [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. (2024, February 29). MDPI. Retrieved January 19, 2026, from [Link]
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Understanding biocatalyst inhibition by carboxylic acids. (2013, September 2). Frontiers. Retrieved January 19, 2026, from [Link]
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Calculate Km for Competitive Enzyme Inhibition. (2026, January 17). CSIR NET LIFE SCIENCE COACHING. Retrieved January 19, 2026, from [Link]
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Essential Considerations for Successful Assay Development. (2024, April 24). Dispendix. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. (2026, January 16). Springer Medizin. Retrieved January 19, 2026, from [Link]
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Investigating the Selectivity of Metalloenzyme Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazole-4-carboxylates
Introduction: The Significance of Imidazole-4-carboxylates and the Advent of Microwave Synthesis
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Specifically, imidazole-4-carboxylates serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including antifungal, antibacterial, and anticancer agents.[1][2]
Traditionally, the synthesis of these heterocyclic compounds has been fraught with challenges, often requiring harsh reaction conditions, long reaction times, and yielding modest outputs.[3] However, the landscape of organic synthesis has been revolutionized by the advent of microwave-assisted organic synthesis (MAOS).[3][4] This technology offers a greener, more efficient alternative to conventional heating methods, leading to dramatically reduced reaction times, higher yields, and improved product purity.[5][6][7] Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of complex organic molecules, including imidazole derivatives.[7][8]
This guide provides a detailed exploration of the microwave-assisted synthesis of imidazole-4-carboxylates, offering both the theoretical underpinnings and a practical, step-by-step protocol for researchers, scientists, and professionals in drug development.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[9] Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwaves directly couple with polar molecules and ionic species within the reaction mixture.[10] This leads to rapid and uniform heating throughout the bulk of the material.[9][10]
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the reaction mixture.[6][9][10][11]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.[11]
This direct and efficient energy transfer not only drastically reduces reaction times from hours to minutes but can also lead to different product distributions and higher purities compared to conventional heating methods.[10][12]
Featured Protocol: One-Pot, Three-Component Synthesis of Imidazole-4-carboxylates via 1,5-Electrocyclization
This section details a highly efficient, one-pot, three-component protocol for the synthesis of diversely functionalized imidazole-4-carboxylates. The reaction proceeds via a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes.[13][14]
Reaction Mechanism
The proposed mechanism for this transformation is initiated by the reaction of a 1,2-diaza-1,3-diene with a primary amine to form an α-amino hydrazone. In the presence of an aldehyde and under microwave irradiation, this intermediate generates a conjugated azavinyl azomethine ylide. This ylide then undergoes a 1,5-electrocyclization to form the imidazole ring.[14] The use of microwave irradiation has been shown to significantly enhance the yields and reduce the reaction times for this electrocyclization process.[14]
Experimental Workflow Diagram
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one-pot synthesis of functionalized imidazole-4-carboxylates.
Application Note & Protocol
A Modern Approach to Heterocyclic Scaffolds: Efficient One-Pot, Microwave-Assisted Synthesis of Functionalized Imidazole-4-Carboxylates
Abstract
The imidazole ring system is a cornerstone of medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1] This application note provides a detailed protocol for a highly efficient, one-pot, multicomponent synthesis of diversely functionalized imidazole-4-carboxylates. Leveraging microwave-assisted organic synthesis, this method offers significant advantages over classical approaches, including drastically reduced reaction times, operational simplicity, and high yields.[3][4] We will delve into the mechanistic rationale, provide a step-by-step experimental protocol, and offer insights into the reaction's scope and optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to streamline the production of valuable imidazole-based compounds.
Scientific Rationale and Mechanistic Overview
The synthesis of the imidazole core has been a subject of extensive research, with the Debus-Radziszewski reaction being a classic multi-component method involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5][6][7] While foundational, traditional methods can sometimes be limited by harsh conditions or modest yields.[8]
The protocol detailed here employs a more recent and highly efficient strategy: a microwave-assisted 1,5-electrocyclization of an in situ generated azavinyl azomethine ylide.[3][4] This approach is a powerful example of a one-pot, multicomponent reaction (MCR), which aligns with the principles of green chemistry by improving atom economy and reducing waste from intermediate isolation steps.[9][10]
The key steps of the reaction mechanism are:
-
Formation of 1,2-Diaza-1,3-diene (DD): The reaction begins with a precursor, such as an α-halohydrazone, which is treated with a base (e.g., triethylamine) to form a reactive 1,2-diaza-1,3-diene intermediate.[3]
-
Nucleophilic Attack: A primary amine (aliphatic or aromatic) attacks the DD, leading to the formation of an α-aminoester hydrazone after a series of steps.[3]
-
Ylide Generation: In the presence of an aldehyde, this intermediate condenses to form a conjugated azavinyl azomethine ylide.[3]
-
1,5-Electrocyclization: Under microwave irradiation, this ylide undergoes a 1,5-electrocyclization, a type of pericyclic reaction, to form the imidazole ring.[3][4]
-
Aromatization: Subsequent elimination of a leaving group leads to the final, stable aromatic imidazole-4-carboxylate product.
This elegant cascade reaction allows for the facile introduction of diverse substituents at the N-1, C-2, and C-5 positions of the imidazole ring by simply varying the starting amine, aldehyde, and diaza-diene precursor, respectively.[3]
Visualized Experimental Workflow
The following diagram outlines the logical flow of the one-pot synthesis, from the combination of reactants to the final purified product.
Caption: Workflow for the one-pot synthesis of imidazole-4-carboxylates.
Detailed Experimental Protocol
This protocol is adapted from the microwave-assisted synthesis reported by Preti, L. et al.[3]
3.1 Materials and Equipment
-
Starting Materials:
-
1,2-Diaza-1,3-diene (DD) precursor (e.g., Ethyl 2-chloro-3-(ethoxycarbonylhydrazono)butanoate)
-
Primary amine (aliphatic or aromatic)
-
Aldehyde (aliphatic or aromatic; paraformaldehyde for 2-unsubstituted imidazoles)
-
Acetonitrile (CH₃CN), anhydrous
-
Triethylamine (TEA), if starting from the chlorohydrazone precursor
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover LabMate or similar single-mode reactor) with temperature and pressure control
-
Microwave glass vials (10 mL) with caps
-
Magnetic stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Purification:
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., cyclohexane/ethyl acetate mixtures)
-
3.2 Step-by-Step Procedure
-
Reactant Preparation (Method A: from Chlorohydrazone):
-
To a microwave glass vial containing a magnetic stir bar, add the chlorohydrazone precursor (1.0 eq., e.g., 0.6 mmol).
-
Dissolve the solid in acetonitrile (approx. 2 mL).
-
Add triethylamine (1.0 eq., 0.6 mmol) at room temperature while stirring. The solution will typically turn a distinct color (e.g., red), indicating the formation of the 1,2-diaza-1,3-diene.[3]
-
Proceed to Step 3.
-
-
Reactant Preparation (Method B: from isolated Diaza-diene):
-
To a microwave glass vial containing a magnetic stir bar, add the isolated 1,2-diaza-1,3-diene (1.0 eq., e.g., 0.54 mmol).
-
Add acetonitrile (approx. 2 mL) and stir to dissolve.
-
-
Amine Addition:
-
Add the primary amine (1.05 eq., e.g., 0.57 mmol) to the vial at room temperature.
-
Stir the resulting solution until the color of the diaza-diene fades (decoloration), which indicates its consumption. This step is crucial for ensuring the reaction proceeds correctly.
-
-
Aldehyde Addition:
-
Once decoloration is complete, add the aldehyde (2.0 eq., e.g., 1.08 mmol) to the mixture.
-
A slight excess of the aldehyde is used to drive the reaction to completion.
-
-
Microwave Irradiation:
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Heat the mixture to 150 °C and hold for 20 minutes . Monitor the internal pressure to ensure it remains within safe limits for the equipment. Microwave heating provides rapid and uniform energy transfer, which is key to accelerating the electrocyclization step.[3]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to isolate the desired imidazole-4-carboxylate.
-
Reaction Scope and Data
The versatility of this one-pot protocol allows for the synthesis of a wide array of substituted imidazole-4-carboxylates. The choice of amine and aldehyde directly dictates the substituents at the N-1 and C-2 positions, respectively.
| Entry | Amine (R¹) | Aldehyde (R²) | Product Substituents | Yield (%)[3] |
| 1 | Benzylamine | Paraformaldehyde | 1-Benzyl, 2-H | 71 |
| 2 | tert-Butylamine | Paraformaldehyde | 1-tert-Butyl, 2-H | 81 |
| 3 | Aniline | Paraformaldehyde | 1-Phenyl, 2-H | 65 |
| 4 | Benzylamine | Butanal | 1-Benzyl, 2-Propyl | 70 |
| 5 | Benzylamine | Benzaldehyde | 1-Benzyl, 2-Phenyl | 75 |
| 6 | tert-Butylamine | Benzaldehyde | 1-tert-Butyl, 2-Phenyl | 68 |
| 7 | Aniline | Butanal | 1-Phenyl, 2-Propyl | 72 |
Yields are isolated yields after silica gel chromatography, based on the starting 1,2-diaza-1,3-diene precursor. Data sourced from Preti, L. et al., Eur. J. Org. Chem. 2010.[3]
Troubleshooting and Key Considerations
-
Incomplete Decoloration: If the solution does not fully decolorize after adding the amine, it may indicate an issue with the amine's reactivity or purity. Allow for a longer stirring time at room temperature before adding the aldehyde.
-
Low Yields: Low yields can result from impure reagents or insufficient microwave heating. Ensure all reagents are anhydrous where specified. The temperature and time of microwave irradiation can be optimized for particularly challenging substrates.
-
Side Reactions: The formation of side products is a known issue in some multicomponent reactions.[8] The sequential addition of reagents as described (amine first, then aldehyde) is critical to minimize undesired pathways.[3]
-
Purification Challenges: Some imidazole products may be highly polar. Careful selection of the chromatographic eluent system is necessary. A small amount of a polar solvent like methanol may be required in some cases.
-
Safety: Microwave synthesis involves heating sealed vessels under pressure. Always use appropriate safety shields and operate the reactor according to the manufacturer's instructions. Ensure vials are not filled more than one-third of their total volume.
Conclusion
The described one-pot, microwave-assisted synthesis provides a rapid, flexible, and high-yielding pathway to functionalized imidazole-4-carboxylates.[3] By eliminating the need for the isolation of intermediates, this multicomponent strategy is an exemplary tool for modern organic and medicinal chemists.[3][9] It facilitates the efficient construction of libraries of diverse imidazole derivatives, which are invaluable for screening in drug discovery programs.[1][2]
References
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Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4236-4244. Available at: [Link]
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Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved January 19, 2026, from [Link]
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Slideshare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved January 19, 2026, from [Link]
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Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved January 19, 2026, from [Link]
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International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Retrieved January 19, 2026, from [Link]
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Scilit. (2020). Versatile imidazole synthesis via multicomponent reaction approach. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved January 19, 2026, from [Link]
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International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2014). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Retrieved January 19, 2026, from [Link]
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MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved January 19, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Retrieved January 19, 2026, from [Link]
-
Asian Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020). Debus Radzisewski Imidazole Synthesis. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2007). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Retrieved January 19, 2026, from [Link]
-
PubMed. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2011). 1H-Imidazol-3-ium-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2007). Convenient and improved one pot synthesis of imidazole. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (2021). New Hybrid Compounds from Imidazole and 1,2,3-Triazole: efficient Synthesis of Highly Substituted Imidazoles and Construction of Their Novel Hybrid Compounds by Copper-Catalyzed Click Reaction. Retrieved January 19, 2026, from [Link]
-
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Taylor & Francis Online. (2018). Expeditious and Highly Efficient One-Pot Synthesis of Functionalized Imidazoles Catalyzed by Sulfated Polyborate. Retrieved January 19, 2026, from [Link]
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Ovid. (2023). Recent Achievement in the Synthesis of Imidazoles. Retrieved January 19, 2026, from [Link]
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Journal of Drug Delivery and Therapeutics. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Determination of Imidazole Compounds in Biological Samples
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of analytical methodologies for the quantitative determination of imidazole-containing compounds in biological matrices. Imidazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and endogenous molecules, making their accurate quantification critical for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery.[1] This document moves beyond a simple listing of procedures to explain the underlying principles and rationale behind method selection and optimization. We will explore the nuances of sample preparation and the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), providing detailed, field-proven protocols for each.
Introduction: The Analytical Challenge of Imidazoles
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and biology.[2] It is the core structure of essential biomolecules like the amino acid histidine and the neurotransmitter histamine, as well as a vast array of antifungal agents (e.g., clotrimazole, ketoconazole), proton-pump inhibitors (e.g., omeprazole), and anthelmintics (e.g., albendazole).[1][3]
The analytical determination of these compounds in complex biological samples such as plasma, urine, and tissue presents several challenges:
-
Wide Polarity Range: The polarity of imidazole derivatives can vary significantly based on their substituents, influencing the choice of extraction and chromatographic techniques.
-
Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with analyte detection, particularly in mass spectrometry, causing ion suppression or enhancement.[4]
-
Low Concentrations: In pharmacokinetic or biomarker studies, target analytes are often present at very low concentrations (ng/mL or even pg/mL), demanding highly sensitive analytical methods.
-
Structural Similarity: Analytes and their metabolites may be structurally very similar, requiring high-resolution separation techniques.
This guide provides a systematic approach to overcoming these challenges, ensuring the development of robust, reliable, and validated analytical methods in line with regulatory expectations.[5][6]
Foundational Step: Strategic Sample Preparation
The axiom "garbage in, garbage out" is particularly true for bioanalysis. The primary goal of sample preparation is to isolate the target analyte(s) from interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the downstream analytical instrument. The choice of technique is dictated by the analyte's physicochemical properties, the nature of the biological matrix, and the required level of cleanliness.
Protein Precipitation (PPT)
-
Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample (typically plasma or serum) to denature and precipitate proteins.[3]
-
Rationale: This is often the first choice for method development due to its simplicity and speed. It is particularly effective for removing a large portion of proteins. Methanol is often preferred over acetonitrile as it can be a more environmentally benign solvent.[3][7]
-
Limitations: PPT is a relatively non-selective method and may not remove other matrix components like phospholipids, which can cause significant ion suppression in LC-MS/MS. The resulting supernatant is also diluted, which may be counterproductive for trace-level analysis.
-
Typical Protocol (for Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.[3]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
-
Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates analytes from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility.
-
Rationale: LLE provides a cleaner extract than PPT by removing non-lipid components. The choice of organic solvent (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase are critical parameters that can be adjusted to selectively extract the analyte of interest based on its pKa. For instance, adjusting the pH can neutralize an acidic or basic analyte, increasing its partition into the organic phase.[8]
-
Limitations: LLE can be labor-intensive, requires larger volumes of organic solvents, and can be challenging to automate. Emulsion formation at the solvent interface can also complicate phase separation.
-
Typical Protocol (for Plasma/Urine):
-
To 500 µL of sample, add an appropriate internal standard.
-
Adjust the pH of the sample with a buffer to optimize the charge state of the analyte for extraction.
-
Add 2 mL of an appropriate, immiscible organic solvent (e.g., dichloromethane).[8]
-
Vortex vigorously for 2 minutes to facilitate analyte transfer to the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for injection.[1][8]
-
Solid-Phase Extraction (SPE)
-
Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[1][9]
-
Rationale: SPE is considered the most powerful sample preparation technique, offering the highest degree of selectivity and concentration.[9] A wide variety of sorbent chemistries are available (e.g., reversed-phase C18, ion-exchange, polymeric) allowing for highly tailored methods. For example, a mixed-mode cation exchange sorbent can be used to retain basic imidazole compounds while washing away neutral and acidic interferences.
-
Limitations: Method development for SPE can be more complex and time-consuming than for PPT or LLE. The cost per sample is also generally higher.
-
Typical Protocol (Reversed-Phase SPE for Urine):
-
Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB), followed by 1 mL of ultrapure water.[1] This activates the sorbent.
-
Load: Load the pre-treated urine sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[10]
-
Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Elute: Elute the analyte with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.[1]
-
Core Analytical Techniques & Protocols
The choice of analytical instrumentation is a critical decision based on the required sensitivity, selectivity, and the nature of the imidazole compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV-Vis detector measures the absorbance of the analyte as it elutes from the column.
-
Expertise & Experience: HPLC-UV is a robust, cost-effective, and widely available technique.[1] It is particularly suitable for analyzing imidazole-based drugs in pharmaceutical formulations or for therapeutic drug monitoring when analyte concentrations are in the µg/mL range.[3][7] The key to a successful HPLC-UV method is achieving chromatographic resolution between the analyte and any interfering peaks from the biological matrix. The choice of a C8 or C18 reversed-phase column is common.[3] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[3][7] Adjusting the pH of the buffer is crucial for controlling the retention and peak shape of ionizable imidazole compounds.
-
Trustworthiness: Method validation must be performed according to regulatory guidelines (e.g., FDA, ICH) to ensure reliability.[3][5][6][11] This includes assessing specificity, linearity, accuracy, precision, and stability.
This protocol is adapted for the analysis of secnidazole, omeprazole, albendazole, and fenbendazole.
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a 1.5 mL centrifuge tube.
-
Add appropriate amounts of working standard solutions or quality control samples.
-
Add methanol to a total volume of 2 mL to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of prepared plasma standards (e.g., 1.00, 2.50, 5.00, 10.00, and 15.00 µg/mL).[3]
-
Determine the concentration of unknown samples by interpolation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[10][12] After separation by LC, the analyte is ionized (typically by Electrospray Ionization - ESI), and the mass spectrometer selectively monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), virtually eliminating matrix interference.
-
Expertise & Experience: The development of an LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. For imidazoles, ESI in positive ion mode is common. The selection of MRM transitions is crucial for selectivity. At least two transitions are typically monitored per analyte for confident identification and quantification. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.
-
Trustworthiness: A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can be a very rapid method for urine samples, though it relies heavily on the selectivity of the mass spectrometer.[13] For plasma or tissue, more extensive cleanup like SPE is often necessary to achieve the required sensitivity and robustness.[14]
-
Sample Preparation (SPE):
-
Pre-treat 1 mL of urine sample with β-glucuronidase to hydrolyze conjugated metabolites.
-
Spike with an isotope-labeled internal standard (e.g., Imazalil-d5).
-
Perform Solid-Phase Extraction as described in section 2.3.
-
Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]
-
Gradient: A linear gradient from 10% B to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Example transitions for Imazalil: 297.1 -> 159.0 (Quantifier), 297.1 -> 201.0 (Qualifier).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. Analytes are vaporized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and identifies the eluting compounds.
-
Expertise & Experience: Many imidazole compounds are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is often required to increase their volatility and improve their chromatographic properties.[4] For example, isobutyl chloroformate can be used to derivatize imidazoles before GC-MS analysis.[4] GC-MS offers excellent chromatographic resolution and is a highly reliable technique for structural confirmation.[4][9]
-
Trustworthiness: The derivatization step adds complexity and a potential source of variability to the method. However, for certain applications, such as the analysis of smaller, more volatile imidazoles, GC-MS can be a superior choice. Method validation should include an assessment of the derivatization reaction's efficiency and reproducibility.
-
Sample Preparation and Derivatization:
-
Extract the imidazole compounds from the biological sample using LLE or SPE.
-
Evaporate the extract to dryness.
-
To the dry residue, add 90 µL acetonitrile, 60 µL pyridine, 200 µL anhydrous ethanol, and 70 µL isobutyl chloroformate.[4]
-
Vortex and allow the reaction to proceed.
-
Extract the derivatized analytes into a non-polar solvent (e.g., hexane).
-
Inject an aliquot of the organic layer into the GC-MS.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting from ~60°C and ramping up to ~280°C.
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Capillary Electrophoresis (CE)
-
Principle: CE separates ions in a narrow capillary based on their electrophoretic mobility in an applied electric field.[15][16] This mobility is dependent on the charge and size of the molecule.
-
Expertise & Experience: CE offers extremely high separation efficiency (hundreds of thousands of theoretical plates), rapid analysis times, and requires minimal sample and reagent volumes.[15][16][17] It is particularly well-suited for the separation of charged imidazole compounds. For chiral imidazole drugs, CE with a chiral selector (e.g., cyclodextrins) added to the buffer is a powerful technique for enantiomeric separation.[18]
-
Trustworthiness: While highly efficient, CE can sometimes be less robust than HPLC for routine analysis in complex biological matrices. Sensitivity can also be a limitation with standard UV detection due to the small sample volume injected and the short path length of the capillary. Coupling CE to a mass spectrometer (CE-MS) can overcome this limitation.
-
Sample Preparation:
-
Simple dilution of the sample in the running buffer is often sufficient, provided the concentration is high enough. For trace analysis, pre-concentration steps like SPE may be needed.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Buffer: 50 mM phosphate buffer at pH 2.5.[18]
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 7.5-12.5 mM.[18]
-
Voltage: 25 kV (e.g., applied field of 0.50 kV/cm).[18]
-
Temperature: 25°C.[18]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector.
-
Data Presentation and Method Comparison
To aid in method selection, the following table summarizes the key performance characteristics of the discussed analytical techniques.
| Technique | Principle | Primary Advantage(s) | Primary Limitation(s) | Typical Application in Bioanalysis |
| HPLC-UV | Differential partitioning | Robust, cost-effective, widely available[1] | Limited sensitivity and selectivity | Therapeutic drug monitoring, quality control |
| LC-MS/MS | Mass-to-charge ratio (MRM) | Highest sensitivity and selectivity[10] | High cost, matrix effects | Pharmacokinetics, biomarker quantification |
| GC-MS | Volatility/Boiling point | High resolution, excellent for structural ID[4] | Requires volatility, often needs derivatization[4] | Analysis of small, volatile imidazoles |
| CE | Electrophoretic mobility | Extremely high efficiency, fast analysis[15] | Lower sensitivity with UV, less robust | Chiral separations, analysis of charged species |
Visualizations: Workflows and Logic
General Bioanalytical Workflow
The following diagram illustrates the typical workflow for the determination of imidazole compounds in biological samples, from sample collection to final data analysis.
Caption: General workflow for imidazole analysis in biological samples.
Decision Tree for Method Selection
This diagram provides a logical framework for selecting the most appropriate analytical technique based on key sample and analyte characteristics.
Caption: Decision tree for selecting an analytical method.
Conclusion and Future Perspectives
The accurate determination of imidazole compounds in biological samples is a cornerstone of modern pharmaceutical development and clinical research. The choice of analytical method represents a critical balance between the required sensitivity, selectivity, sample throughput, and available resources. While HPLC-UV remains a workhorse for high-concentration applications, LC-MS/MS is the undisputed leader for trace-level quantification in complex matrices. GC-MS and CE offer powerful, albeit more specialized, alternatives for volatile compounds and chiral separations, respectively. The foundation of any successful analysis, however, lies in a well-designed and meticulously executed sample preparation strategy. As instrumentation continues to improve, we anticipate further advances in sensitivity and automation, enabling researchers to probe ever-lower concentrations of these vital compounds and their metabolic fate in the body. All methods must be rigorously validated to ensure data integrity and compliance with regulatory standards, providing a solid foundation for critical decisions in drug development and patient care.[5][19][20]
References
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
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Ng, C. L., et al. (1994). Separation of imidazole and its derivatives by capillary electrophoresis. Journal of Chromatography A. Available at: [Link]
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Cherkaoui, S., et al. (2001). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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Nassar, M. W. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available at: [Link]
-
Nassar, M. W. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
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Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. Available at: [Link]
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Liao, H., et al. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. FOOD SCIENCE. Available at: [Link]
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Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Various Authors. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
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Campestre, C., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Available at: [Link]
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Campestre, C., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. ResearchGate. Available at: [Link]
-
Vinggaard, A. M., et al. (2015). LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Academic Press. Available at: [Link]
-
Vinggaard, A. M., et al. (2015). LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Semantic Scholar. Available at: [Link]
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De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
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Langer, A. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. American Pharmaceutical Review. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS). (2022). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
Kumar, V., & Ahuja, G. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Various Authors. (2011). HPLC Method for Quantification of Ornidazole in Human Plasma. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Available at: [Link]
-
de Souza, D. Z., et al. (2024). A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases. PubMed. Available at: [Link]
-
U.S. Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS. Available at: [Link]
-
Zhang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
Laboratory and Pathology. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Available at: [Link]
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- 20. hhs.gov [hhs.gov]
Application Note: GC-MS Analysis of 4-ethyl-1H-imidazole-5-carboxylic acid via Silylation and Acylation Derivatization
Introduction: The Analytical Challenge
4-ethyl-1H-imidazole-5-carboxylic acid is a polar, multifunctional molecule whose analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is inherently challenging. The presence of both a carboxylic acid group (-COOH) and a protic imidazole ring (N-H) facilitates strong intermolecular hydrogen bonding.[1] This results in low volatility and poor thermal stability, making direct injection onto a GC column problematic. Without chemical modification, the analyte typically exhibits poor chromatographic performance, characterized by broad, tailing peaks, or may not elute at all due to strong adsorption to the stationary phase or thermal decomposition in the hot inlet.[1][2]
Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[3][4] This process involves replacing the active hydrogen atoms on the carboxylic acid and imidazole functional groups with non-polar moieties. This application note provides a detailed guide and two robust protocols for the derivatization of 4-ethyl-1H-imidazole-5-carboxylic acid using silylation and acylation techniques, enabling reproducible and sensitive GC-MS analysis.
Derivatization Strategies: A Mechanistic Overview
The choice of derivatization reagent is dictated by the functional groups present in the analyte. For 4-ethyl-1H-imidazole-5-carboxylic acid, two primary active sites must be addressed: the acidic proton of the carboxyl group and the proton on the imidazole nitrogen.
Silylation: The Gold Standard for Active Hydrogens
Silylation is the most prevalent derivatization technique for GC analysis, involving the replacement of active hydrogens with a silyl group, typically a trimethylsilyl (TMS) group.[4] This strategy effectively masks the polar functional groups, disrupts hydrogen bonding, and significantly increases the analyte's volatility.[5]
-
Mechanism & Reagent Choice: Silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl donors.[6][7] MSTFA reacts readily with all protic functional groups, including carboxylic acids, amines, and amides.[7] The reaction with 4-ethyl-1H-imidazole-5-carboxylic acid proceeds via a nucleophilic attack on the silicon atom of the MSTFA molecule, leading to the formation of a di-TMS derivative. A key advantage of MSTFA is that its by-product, N-methyltrifluoroacetamide, is highly volatile and typically does not interfere with the chromatography of early-eluting peaks.[7]
Figure 1: Silylation workflow for GC-MS analysis.
Acylation/Esterification: A Robust Alternative
Acylation is another effective technique where active hydrogens are replaced with an acyl group. For an analyte like 4-ethyl-1H-imidazole-5-carboxylic acid, a reagent such as isobutyl chloroformate (IBCF) can derivatize both the carboxylic acid (forming a mixed anhydride that subsequently reacts with an alcohol to form an ester) and the imidazole nitrogen (forming an amide).[6][8] This dual modification also yields a less polar, more volatile derivative suitable for GC analysis.[6]
-
Mechanism & Reagent Choice: The reaction with IBCF, typically performed in a solvent mixture including pyridine and an alcohol, is rapid and efficient.[8] Pyridine acts as a catalyst and acid scavenger. The carboxylic acid first reacts with IBCF to form a mixed anhydride, which is then esterified by the alcohol present (e.g., ethanol). Simultaneously, the imidazole nitrogen is acylated. This method provides a derivative with different chromatographic and mass spectrometric properties compared to the silylated version, offering an alternative for confirmation or in cases where silylation proves difficult.
Experimental Protocols & Methodologies
Safety Precaution: Derivatization reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous.[4][9]
Protocol 1: Silylation using MSTFA
This protocol describes the derivatization of 4-ethyl-1H-imidazole-5-carboxylic acid using MSTFA to form a di-TMS derivative.
Materials:
-
4-ethyl-1H-imidazole-5-carboxylic acid standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (optional, as a solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Place an accurately weighed amount (e.g., 100 µg) of the analyte or a dried sample extract into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.[3]
-
Reagent Addition: Add 100 µL of MSTFA to the dried sample. If the sample residue is difficult to dissolve, 50 µL of anhydrous pyridine can be added as a solvent before the MSTFA.
-
Reaction: Tightly cap the vial and vortex thoroughly for 30 seconds to ensure the residue is fully dissolved.
-
Incubation: Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the reaction.[6]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Figure 2: Step-by-step silylation protocol workflow.
Protocol 2: Acylation/Esterification using Isobutyl Chloroformate (IBCF)
This protocol is based on established methods for derivatizing imidazole-containing compounds and carboxylic acids.[6][8]
Materials:
-
4-ethyl-1H-imidazole-5-carboxylic acid standard or dried sample extract
-
Isobutyl chloroformate (IBCF)
-
Anhydrous Pyridine
-
Anhydrous Ethanol
-
Anhydrous Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Place the dried analyte or sample extract into a 2 mL GC vial.
-
Solvent Addition: Add 90 µL of anhydrous acetonitrile and 60 µL of anhydrous pyridine to the vial. Vortex to dissolve the sample.
-
Esterification Reagent: Add 200 µL of anhydrous ethanol.
-
Derivatization Reagent: Add 70 µL of isobutyl chloroformate (IBCF). Caution: This reaction can be exothermic. Add the reagent slowly.
-
Reaction: Tightly cap the vial and vortex immediately for 1 minute. Let the reaction proceed at room temperature for 15 minutes.
-
Analysis: The derivatized sample is ready for injection. Note that this procedure results in a more diluted sample compared to the MSTFA protocol, which may need to be considered for injection volume and sensitivity.
GC-MS Parameters and Expected Data
The derivatized samples can be analyzed using a standard non-polar capillary column. The following table provides a starting point for method development, which should be optimized for the specific instrument used.
| Parameter | Suggested Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides good separation for a wide range of derivatized compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples; splitless is preferred for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Initial 80°C, hold 2 min; Ramp 10°C/min to 280°C, hold 5 min | A typical temperature program to separate the derivative from solvent and by-products. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Scan Range | 50 - 500 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Mass Spectral Data
Derivatization increases the molecular weight of the analyte and produces characteristic mass fragments useful for identification.
| Derivative | Reagent | M.W. Change | Expected Molecular Ion (M+) | Key Mass Fragments |
| Di-TMS | MSTFA | +144 (+72 per TMS group) | 284 m/z | [M-15]+ (269 m/z): Loss of a methyl group from a TMS moiety, a hallmark of silylated compounds.[10][11] |
| Isobutyl ester, N-isobutyloxycarbonyl | IBCF | +156 (+56 for ester, +100 for N-acyl) | 296 m/z | Fragments corresponding to the loss of the isobutyl group (-57), the ester group, and cleavage of the imidazole ring. |
Troubleshooting
-
No or Low Product Peak: Check for moisture contamination, which deactivates reagents.[3][4] Ensure solvents and glassware are anhydrous. Incomplete sample drying is a common cause of failure.
-
Multiple Peaks for Analyte: This may indicate incomplete derivatization (mono-derivatized product) or side reactions. Increase reaction time, temperature, or the ratio of reagent to analyte. For silylation, a catalyst like 1% TMCS can be added to MSTFA to increase its reactivity.[7]
-
Interfering Peaks from Reagent: MSTFA by-products are very volatile.[7] If interference is observed, ensure the solvent delay on the MS is set appropriately. For the IBCF method, excess reagent can be present.
Conclusion
The successful GC-MS analysis of polar molecules like 4-ethyl-1H-imidazole-5-carboxylic acid is contingent upon proper derivatization. Both silylation with MSTFA and acylation/esterification with isobutyl chloroformate are effective strategies that render the analyte volatile and thermally stable. The MSTFA method is a powerful and widely used technique that produces a stable di-TMS derivative with characteristic mass spectral fragments. The IBCF method provides a robust and rapid alternative. By following the detailed protocols and method parameters outlined in this note, researchers can achieve reliable and reproducible quantification and identification of 4-ethyl-1H-imidazole-5-carboxylic acid in various sample matrices.
References
-
Doolittle, R. E. (1994). GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Journal of High Resolution Chromatography, 17(7), 509-514. [Link]
-
Li, M., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [Link]
-
Restek. GC Derivatization. [Link]
-
Chromatography Forum. GC/MS analysis of small polar volatile molecules. [Link]
-
Bibel, M. (2024). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]
-
De Souza, D. P., et al. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37. [Link]
-
Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 33(15), 2311-2318. [Link]
-
Emwas, A. H., et al. (2015). The chemical and biological components of camel urine. Metabolomics, 11, 819-830. [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(4), 101701. [Link]
-
Bicalho, B., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of the Brazilian Chemical Society, 20(2), 365-373. [Link]
-
Luxembourg Institute of Health. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]
Sources
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- 11. researchportal.lih.lu [researchportal.lih.lu]
Troubleshooting & Optimization
Technical Support Center: A Guide to Identifying and Troubleshooting Common Impurities in Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of imidazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues in Imidazole Synthesis
This section addresses specific problems that can arise during imidazole synthesis, offering practical solutions and preventative measures based on chemical principles.
Q1: Why is the yield of my Debus-Radziszewski imidazole synthesis consistently low?
Low yields in the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, are a frequent challenge.[1][2][3] Several factors can contribute to this issue:
-
Side Reactions: The formation of byproducts is a primary cause of low yields. A significant side reaction is the formation of oxazoles, which can compete with the desired imidazole synthesis pathway.[1][4][5]
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and prolonged reaction times, which can lead to the degradation of both reactants and the imidazole product.[1][6]
-
Poor Solubility of Starting Materials: The limited solubility of reactants in the chosen solvent can hinder the reaction rate and overall conversion.[1]
-
Sub-optimal Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source is critical for maximizing the yield.[1]
Troubleshooting Steps & Optimization:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find an optimal balance between the reaction rate and the stability of your product. For instance, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was identified as 160°C.[1]
-
Adjust Reactant Stoichiometry: Experiment with different molar ratios of your reactants. Often, using an excess of the ammonia source, such as ammonium acetate, can drive the reaction towards the desired imidazole product.[1]
-
Employ a Catalyst: The use of a catalyst can significantly enhance reaction yields and reduce reaction times. Various catalysts, including transition metals and even green catalysts like ionic liquids, have been shown to be effective.[3][7]
-
Solvent Selection: If you suspect poor solubility of your starting materials, consider screening different solvents to improve their dissolution, which can, in turn, improve the reaction yield.
Q2: I have an unexpected, non-polar impurity in my crude product. What could it be and how do I remove it?
An unexpected non-polar impurity could be an oxazole byproduct.[4] Oxazoles can form under similar reaction conditions to imidazoles, particularly in the presence of an α-dicarbonyl compound.[5]
Identification and Removal Strategy:
-
Identification:
-
Chromatographic Analysis: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the retention factor (Rf) or retention time of the impurity with a known oxazole standard, if available.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation of unknown impurities.[8][9]
-
-
Removal:
-
Column Chromatography: Due to the difference in polarity between the imidazole product and the less polar oxazole impurity, separation by silica gel column chromatography is often effective.[9][10] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for the separation of the two compounds.[10]
-
Q3: My final product is contaminated with unreacted starting materials. How can I improve the purification process?
The presence of unreacted starting materials is a common issue, especially if the reaction has not gone to completion.[8][10][11]
Purification Strategies:
-
Acid-Base Extraction: This technique is highly effective for separating the basic imidazole product from non-basic or less basic starting materials.[10][11] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the purified imidazole can be back-extracted into an organic solvent.[10]
-
Recrystallization: If your imidazole product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.[9][10] The key is to find a solvent in which the imidazole has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
-
Column Chromatography: As with other impurities, column chromatography can be used to separate the desired product from the starting materials based on their different polarities.[9][10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the identification and characterization of impurities in imidazole synthesis.
Q1: What are the most common impurities to expect in an imidazole synthesis?
The most common impurities are largely dependent on the synthetic route employed. For the widely used Debus-Radziszewski synthesis, you should be aware of the following potential impurities:
| Impurity Type | Source | Recommended Analytical Method(s) |
| Oxazoles | Side reaction between the α-dicarbonyl and aldehyde.[1][4] | HPLC, GC-MS, NMR[8][9][12] |
| Unreacted Starting Materials | Incomplete reaction conversion.[10][11] | TLC, HPLC, NMR[8][9][10] |
| Isomeric Imidazoles | Lack of regioselectivity in the reaction.[11] | HPLC, NMR[8] |
| Methylated Imidazoles | Can be present in commercial starting materials or formed as byproducts.[13] | HPLC, GC-MS[14][15] |
| Quinoxaline Derivatives | Side reaction when using aromatic diamines and glyoxal.[11] | HPLC, LC-MS[12][16] |
| Bis-imidazole Species | Over-reaction or side reactions with glyoxal.[11] | HPLC, LC-MS, NMR[8][12] |
Q2: Which analytical techniques are best for identifying and quantifying impurities in my imidazole sample?
A combination of chromatographic and spectroscopic techniques provides the most comprehensive analysis of your sample's purity.[8]
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities due to its high resolving power and sensitivity.[8][12] Reversed-phase HPLC with a C18 column is commonly used for imidazole analysis.[8][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired imidazole and for identifying the structures of unknown impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities. For less volatile imidazoles, derivatization may be necessary before analysis.[9][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of MS, making it ideal for identifying and quantifying impurities, especially in complex mixtures.[16]
Q3: How can I prevent the formation of oxazole byproducts during my imidazole synthesis?
Minimizing oxazole formation often involves optimizing the reaction conditions to favor the imidazole pathway.
-
Ammonia Source: Using a sufficient excess of an ammonia source, like ammonium acetate, can help to outcompete the reaction pathway leading to oxazole formation.[1]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can also influence the product distribution. Harsh conditions may favor side reactions.[1]
-
Catalyst Selection: The choice of catalyst can also play a role in directing the reaction towards the desired imidazole product.[7]
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Debus-Radziszewski Imidazole Synthesis Pathway and a Competing Side Reaction.
Caption: Workflow for the Identification and Purification of Imidazole Products.
References
- BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- BenchChem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2,5-dibutyl-1H-imidazole.
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Wikipedia. (2023, December 28). Debus–Radziszewski imidazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Royal Society of Chemistry. (2011). Oxazoles into imidazoles.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- MDPI. (2022). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Veeprho. (n.d.). Imidazole Impurities and Related Compound.
- MDPI. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
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- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 14. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,5-Disubstituted Imidazoles
Welcome to the Technical Support Center for the synthesis of 1,5-disubstituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole synthesis. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions in a direct, question-and-answer format. Our goal is to equip you with the practical knowledge and in-depth understanding needed to overcome synthetic hurdles and achieve your target molecules efficiently.
Introduction: The Challenge of Regioselectivity
The synthesis of 1,5-disubstituted imidazoles is a persistent challenge in heterocyclic chemistry, primarily due to the difficulty in controlling regioselectivity. The unsymmetrical nature of the imidazole ring, once substituted at the C4 or C5 position, presents two distinct nitrogen atoms for subsequent functionalization. This often leads to the formation of a mixture of 1,4- and 1,5-disubstituted isomers, which can be difficult to separate and reduces the overall yield of the desired product.[1][2] This guide will delve into the nuances of common synthetic methods and provide actionable solutions to these regiochemical problems.
Troubleshooting Common Synthetic Routes
This section is dedicated to addressing specific issues encountered during the synthesis of 1,5-disubstituted imidazoles. We will explore common problems, their underlying causes, and provide step-by-step protocols to mitigate these challenges.
FAQ 1: My N-alkylation of a 4(5)-substituted imidazole is yielding a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity for the 1,5-isomer?
This is arguably the most frequent challenge in this area of synthesis. The ratio of the two isomers is highly dependent on several factors, including the electronic nature of the substituent on the imidazole core, the steric bulk of both the substituent and the incoming electrophile (alkylating agent), and the reaction conditions (solvent and base).[3]
Underlying Causes:
-
Tautomerism: 4(5)-substituted imidazoles exist as a mixture of two tautomers in solution. The position of this equilibrium is influenced by the electronic properties of the substituent. Electron-withdrawing groups tend to favor the 4-substituted tautomer.[3]
-
Electronic Effects: In basic media, the imidazole is deprotonated to form an ambident anion. Electron-withdrawing groups at the 4(5)-position decrease the electron density at the adjacent nitrogen (N1), making the more distant nitrogen (N3) more nucleophilic and thus more susceptible to alkylation.[3]
-
Steric Hindrance: As the steric bulk of the substituent at the C4(5) position or the alkylating agent increases, the reaction will favor alkylation at the less sterically hindered nitrogen atom.[3]
Troubleshooting Strategies:
-
Exploiting Electronic Effects with a Directing Group: The use of a removable directing group can enforce regioselectivity. A common strategy is the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Protocol 1: SEM-Directed N-Alkylation [4]
-
Protection: Protect the 4(5)-substituted imidazole with SEM-Cl. This will typically yield a mixture of N1-SEM and N3-SEM protected imidazoles.
-
Separation: Separate the desired N1-SEM-5-substituted-imidazole isomer using column chromatography.
-
Alkylation: Alkylate the separated isomer with your desired alkylating agent (e.g., alkyl halide, benzyl bromide) in the presence of a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF). The alkylation will occur at the N3 position.[4]
-
Deprotection: Remove the SEM group using acidic conditions (e.g., HCl in ethanol or TBAF) to yield the pure 1,5-disubstituted imidazole.[4]
-
-
-
Leveraging Steric Hindrance: If your desired substituent at the N1 position is sterically demanding, you can sometimes achieve selectivity without a directing group.
-
Consider this: If you are alkylating a 4(5)-methylimidazole with a bulky alkyl halide like tert-butyl bromide, the reaction will likely favor the formation of the 1-tert-butyl-5-methylimidazole to minimize steric clash.
-
Visualizing the Regioselectivity Challenge:
Caption: Tautomerism and competing N-alkylation pathways in 4(5)-substituted imidazoles.
FAQ 2: I am attempting a van Leusen synthesis to create a 1,5-disubstituted imidazole, but I am getting low yields and multiple byproducts. What could be going wrong?
The van Leusen imidazole synthesis is a powerful multicomponent reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] While versatile, its success is highly dependent on reaction conditions and the nature of the substrates.
Underlying Causes:
-
Imine Formation: The reaction relies on the in-situ formation of an aldimine from an aldehyde and a primary amine. If this equilibrium is unfavorable or if the imine is unstable, the reaction will not proceed efficiently.
-
Side Reactions of TosMIC: TosMIC is a reactive species and can undergo self-condensation or decomposition under certain conditions, especially in the presence of strong bases or high temperatures.
-
Rearrangements: In some cases, rearrangements of intermediates can occur, leading to the formation of unexpected regioisomers or byproducts.[5]
Troubleshooting Strategies:
-
Pre-formation of the Imine: To ensure the presence of the key intermediate, you can pre-form the imine before the addition of TosMIC.
-
Protocol 2: Two-Step van Leusen Synthesis [6]
-
Imine Formation: In a suitable reaction vessel, stir the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in a solvent like methanol at room temperature for 30 minutes, or heat them neat in a microwave reactor at 60°C for 4 minutes.[6][7]
-
Cycloaddition: To the pre-formed imine, add TosMIC (1.0 equiv) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., methanol or acetonitrile). Stir the reaction at room temperature or gentle heat until completion (monitor by TLC).
-
Work-up: After the reaction is complete, perform an appropriate aqueous work-up and purify the product by column chromatography.
-
-
-
Optimization of Reaction Conditions:
-
Base: The choice of base is critical. While K₂CO₃ is common, other bases like DBU or NaH can be explored.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are often effective.
-
Temperature: Running the reaction at lower temperatures can sometimes minimize side reactions.
-
Table 1: Common van Leusen Reaction Conditions
| Aldehyde | Amine | Base | Solvent | Temperature | Yield of 1,5-isomer |
| Benzaldehyde | Benzylamine | K₂CO₃ | Methanol | Reflux | Moderate |
| 4-Chlorobenzaldehyde | Cyclohexylamine | DBU | Acetonitrile | Room Temp | Good |
| Isovaleraldehyde | n-Propylamine | K₂CO₃ | DMF | 80 °C | Moderate to Good |
FAQ 3: My purification of the 1,5-disubstituted imidazole is proving difficult. The product is co-eluting with the 1,4-isomer, or it is difficult to remove starting materials and byproducts.
Purification is a common bottleneck in imidazole synthesis. The similar polarity of regioisomers can make chromatographic separation challenging.
Troubleshooting Strategies:
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with acid. This property can be exploited for purification.
-
Protocol 3: Acid-Base Extraction [8]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazole products will be extracted into the aqueous layer as their hydrochloride salts. Unreacted starting materials that are not basic will remain in the organic layer.
-
Neutralization and Back-Extraction: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral imidazole will precipitate if it is insoluble in water. If it is water-soluble or oils out, back-extract it into an organic solvent.[8]
-
Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.
-
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing imidazoles include ethanol, methanol, and toluene.[9]
-
-
Advanced Chromatographic Techniques:
-
Reverse-Phase Chromatography: If normal-phase silica gel chromatography is not providing adequate separation of regioisomers, consider using reverse-phase (e.g., C18) chromatography. The different interactions with the stationary phase can sometimes lead to better resolution.
-
Visualizing the Purification Workflow:
Caption: Workflow for purification of 1,5-disubstituted imidazoles via acid-base extraction.
Alternative Synthetic Approaches for 1,5-Disubstituted Imidazoles
When common methods fail or are not suitable for your specific target, exploring alternative synthetic routes is necessary.
The Marckwald Synthesis
The Marckwald synthesis is a classical method for preparing imidazoles, which proceeds via a 2-mercaptoimidazole intermediate.[10]
General Scheme:
An α-aminoketone or α-aminoaldehyde is reacted with potassium thiocyanate or an alkyl isothiocyanate to form an imidazolin-2-thione. Subsequent desulfurization with an oxidizing agent (e.g., H₂O₂, HNO₃) or Raney Nickel yields the desired imidazole.[10][11]
Advantages:
-
Can provide access to imidazoles with substitution patterns that are difficult to obtain through other methods.
Limitations:
-
The availability of the starting α-amino carbonyl compounds can be a limiting factor.[11]
-
The desulfurization step can sometimes be harsh and may not be compatible with sensitive functional groups.
The Bredereck Synthesis
The Bredereck synthesis involves the reaction of an α-hydroxyketone (acyloin) with formamide at high temperatures to produce a 4,5-disubstituted imidazole.[12]
General Scheme:
While this method typically yields 4,5-disubstituted imidazoles, it is worth noting as a fundamental imidazole synthesis. It is generally not suitable for preparing 1,5-disubstituted imidazoles directly.
Concluding Remarks
The synthesis of 1,5-disubstituted imidazoles presents a significant regiochemical challenge. However, a thorough understanding of the underlying principles of tautomerism, electronic effects, and steric hindrance, combined with strategic choices in synthetic methodology and purification techniques, can lead to the successful and efficient synthesis of these important heterocyclic compounds. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more detailed information and a broader range of synthetic protocols.
References
-
University of Otago. N-Alkylation of imidazoles. Available at: [Link]
-
Duncton, M. A. J. et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. J. Am. Chem. Soc.2011 , 133 (35), 14016–14027. Available at: [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. (2023). Available at: [Link]
-
Lipshutz, B. H. & Huff, B. E. REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. Tetrahedron Lett.1990 , 31 (48), 7017–7020. Available at: [Link]
-
Gurskii, A. et al. Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen2024 , 13 (3), e202400027. Available at: [Link]
-
Gabova, I. S. et al. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russ. J. Org. Chem.2020 , 56 (12), 2082–2090. Available at: [Link]
-
Wikipedia. Bredereck-Synthese. Available at: [Link]
-
Shaikh, A. A. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25 (5), 1143. Available at: [Link]
-
Shabalin, D. A. & Camp, J. E. Recent advances in the synthesis of imidazoles. Org. Biomol. Chem.2020 , 18 (19), 3624–3638. Available at: [Link]
-
Shabalin, D. A. & Camp, J. E. Recent advances in the synthesis of imidazoles. Org. Biomol. Chem.2020 , 18, 3624-3638. Available at: [Link]
- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Moody, C. J. & Roff, G. J. Regioselective synthesis of 1,4-disubstituted imidazoles. Org. Biomol. Chem.2006 , 4 (18), 3417–3425. Available at: [Link]
-
Baran, P. S. Synthesis of Imidazoles. Available at: [Link]
-
Banerjee, S. et al. Routes of synthesis and biological significances of Imidazole derivatives: Review. World J. Pharm. Sci.2015 , 3 (8), 1668–1681. Available at: [Link]
-
Reddy, G. S. et al. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega2017 , 2 (8), 5020–5026. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
de Souza, M. V. N. et al. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. J. Org. Chem.2019 , 84 (18), 11773–11782. Available at: [Link]
-
Kavadias, G. et al. Synthesis of 4,5-disubstituted imidazoles. Can. J. Chem.1982 , 60 (6), 723–730. Available at: [Link]
-
Shaikh, A. A. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25 (5), 1143. Available at: [Link]
-
Reddit. Removal of Imidazole from my crude product solution. (2023). Available at: [Link]
-
de Oliveira, C. S. A. et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules2021 , 26 (21), 6619. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bredereck-Synthese – Wikipedia [de.wikipedia.org]
Technical Support Center: Preventing Byproduct Formation in Multi-Component Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in multi-component reactions (MCRs), specifically focusing on the prevention of byproduct formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Debus-Radziszewski reaction is producing a low yield of the desired imidazole and a significant amount of a hard-to-remove byproduct. What is likely happening?
A1: This is a classic issue in the Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1] The primary culprits for low yields and byproduct formation are often competing side reactions and harsh reaction conditions.[2]
Causality & Mechanism: The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde.[3] However, several off-target pathways can compete with this desired condensation:
-
Aldehyde Self-Condensation: Aldehydes, especially under thermal or acidic/basic conditions, can undergo self-condensation (an aldol-type reaction) to form polymeric or tarry materials.
-
Lophine Dimerization: In the synthesis of 2,4,5-triphenylimidazole (lophine), a common byproduct is its oxidized dimer.[4][5] This can occur if the reaction is exposed to air, particularly at elevated temperatures.[6][7]
-
Incomplete Cyclization: The reaction may stall at intermediate stages, especially if the reaction temperature is too low or the reaction time is insufficient, leading to a complex mixture of partially reacted species.
Troubleshooting Protocol:
-
Reagent Purity: Ensure all reagents are pure. Aldehydes, in particular, should be freshly distilled or checked for acidic impurities that can catalyze side reactions.
-
Temperature Control: Traditional methods often use high heat, which can promote degradation.[2] Systematically lower the reaction temperature. Consider microwave-assisted synthesis, which can offer rapid heating and precise temperature control, often leading to cleaner reactions and higher yields.[8][9]
-
Inert Atmosphere: To prevent oxidative side reactions, such as lophine dimerization, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Stoichiometry: The molar ratio of reactants is critical. An excess of the ammonia source (e.g., ammonium acetate) is commonly used to push the equilibrium towards the desired product.[2][8]
Q2: I am synthesizing an unsymmetrically substituted imidazole and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: Achieving regioselectivity is a significant challenge when using unsymmetrical 1,2-dicarbonyl compounds. The outcome is determined by which carbonyl group preferentially reacts at key steps. Control can be exerted by manipulating steric and electronic factors.[11]
Causality & Mechanism: The formation of two different regioisomers stems from the initial non-selective condensation of ammonia with the two non-equivalent carbonyl groups of the dicarbonyl starting material.
Strategies for Regiocontrol:
-
Steric Hindrance: A sterically bulky substituent adjacent to one of the carbonyl groups will hinder the approach of the nucleophile (ammonia or the diimine intermediate), favoring reaction at the less hindered carbonyl.[11] By choosing starting materials with significant steric differences, you can direct the synthesis towards a single isomer.
-
Electronic Effects: Electron-withdrawing groups will increase the electrophilicity of an adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one isomer over the other if there is a sufficient difference in the activation energies of the competing pathways.[11]
-
Catalyst Choice: The choice of acid or base catalyst can influence the transition state energies and thus the regioisomeric ratio.
-
-
Alternative Synthetic Routes: If direct MCR fails to provide selectivity, consider a stepwise approach or a different named reaction known for better regiocontrol, such as the Van Leusen imidazole synthesis.[11][12]
Data Summary: Effect of Substituents on Regioselectivity
| Dicarbonyl Substituent (R1) | Dicarbonyl Substituent (R2) | Dominant Isomer Formed | Probable Controlling Factor |
| Phenyl | Methyl | Isomer from reaction at methyl-carbonyl | Steric Hindrance (Phenyl is bulkier) |
| CF₃ | Phenyl | Isomer from reaction at CF₃-carbonyl | Electronic Effect (CF₃ is strongly withdrawing) |
| Methoxy-phenyl | Nitro-phenyl | Isomer from reaction at nitro-phenyl-carbonyl | Electronic Effect (NO₂ is strongly withdrawing) |
Q3: My reaction mixture has turned into a dark, intractable tar. What causes this and how can it be prevented?
A3: Tar formation is a common and frustrating issue in many organic syntheses, including MCRs for imidazoles. It typically results from polymerization, decomposition of starting materials, or degradation of the product under the reaction conditions.[10]
Troubleshooting Workflow for Tar Formation:
Below is a logical workflow to diagnose and solve the issue of tar formation.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lophine - Wikipedia [en.wikipedia.org]
- 7. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sci-Hub. Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles / The Journal of Organic Chemistry, 2008 [sci-hub.box]
Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important imidazole intermediate. Here, we provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and planning for a successful scale-up campaign.
Overview and Recommended Synthetic Pathway
This compound is a valuable building block in pharmaceutical synthesis. Its successful production at scale requires a robust, reproducible, and economically viable synthetic route. While numerous methods exist for imidazole synthesis, many are not suitable for large-scale production due to expensive reagents, harsh conditions, or complex purification profiles.[1][2]
After careful consideration of scalability, reagent availability, and reaction robustness, we recommend a three-step pathway. This route begins with the synthesis of an α-amino-β-keto ester intermediate, followed by a classical imidazole ring formation, and concludes with ester hydrolysis and salt formation.
Diagram of Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. Each step is designed with self-validation points, such as in-process checks (IPCs), to ensure success before proceeding.
Step 1: Synthesis of Ethyl 2-amino-3-oxopentanoate (Intermediate 1)
The synthesis of this key α-amino ketone intermediate is achieved via a two-part process: oximation of a β-keto ester followed by catalytic hydrogenation.
-
Part A: Synthesis of Ethyl 2-oximino-3-oxopentanoate
-
Setup: To a jacketed reactor equipped with overhead stirring, a thermocouple, and a dropping funnel, add ethyl 3-oxopentanoate (1.0 eq) and glacial acetic acid (2.0 vol).[3]
-
Cooling: Chill the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Prepare a solution of sodium nitrite (1.1 eq) in deionized water (2.0 vol). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Explanation: This nitrosation reaction is highly exothermic. Slow addition and careful temperature control are critical to prevent runaway reactions and the formation of undesired side products.[4]
-
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
IPC-1 (TLC): Monitor the reaction for the disappearance of the starting material (ethyl 3-oxopentanoate) using a suitable TLC system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, add water (5 vol) and extract the product into ethyl acetate (3 x 4 vol). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime as an oil, which can be used directly in the next step.
-
-
Part B: Reduction to Ethyl 2-amino-3-oxopentanoate
-
Setup: In a hydrogenation reactor, dissolve the crude ethyl 2-oximino-3-oxopentanoate (1.0 eq) in ethanol (10 vol).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (1-2 mol%) under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi).
-
Reaction: Heat the mixture to 40-50 °C and stir vigorously.
-
IPC-2 (HPLC/TLC): Monitor the reaction's progress by observing the consumption of the oxime. The reaction is typically complete in 4-8 hours.
-
Filtration: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Expertise Insight: The catalyst is pyrophoric and must be handled with care. The filter cake should be kept wet with solvent and never allowed to dry in the air. Quench the catalyst safely with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude ethyl 2-amino-3-oxopentanoate. This intermediate is often unstable and should be used promptly in the next step.[5]
-
Step 2: Cyclization to Ethyl 4-ethyl-1H-imidazole-5-carboxylate (Intermediate 2)
This is the key ring-forming step, creating the imidazole core.
-
Setup: To a clean, dry reactor, add the crude ethyl 2-amino-3-oxopentanoate (1.0 eq), formamidine acetate (1.2 eq), and absolute ethanol (5 vol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.
-
Causality Explanation: The reaction is a condensation between the α-amino ketone and formamidine. The acetate salt of formamidine is used as it is more stable and easier to handle than the free base. Refluxing in ethanol provides the necessary thermal energy for the cyclization and subsequent dehydration to form the aromatic imidazole ring.
-
-
IPC-3 (HPLC/TLC): Monitor the reaction for the formation of the imidazole product and consumption of the amino ketone.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Work-up: Redissolve the residue in ethyl acetate (10 vol) and wash with water (2 x 5 vol) and then brine (1 x 5 vol).
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate to a crude solid. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.
Step 3: Hydrolysis and Hydrochloride Salt Formation (Final Product)
The final step involves converting the ethyl ester to the carboxylic acid and then forming the desired hydrochloride salt.
-
Setup: Dissolve the purified ethyl 4-ethyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of methanol (3 vol) and water (3 vol).
-
Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to 50-60 °C for 2-4 hours.
-
Trustworthiness Check: Saponification (ester hydrolysis) is confirmed when a clear, homogeneous solution is formed, indicating the salt of the carboxylic acid has dissolved.
-
-
IPC-4 (HPLC/TLC): Monitor for the disappearance of the starting ester.
-
Acidification & Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (approx. 3-4 eq) dropwise with vigorous stirring until the pH is between 1 and 2.
-
Expertise Insight: The product will precipitate as the hydrochloride salt. Maintaining a low temperature during acidification is crucial for maximizing yield and obtaining a crystalline product. The final pH is critical for complete protonation and precipitation.[6]
-
-
Filtration & Drying: Stir the resulting slurry at 0-5 °C for at least 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone or isopropanol to remove residual water and impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Troubleshooting Guide
Scaling up a synthesis often reveals issues not apparent at the lab scale. This guide addresses potential problems in a structured format.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of oxime intermediate. | 1. Incomplete reaction due to insufficient NaNO₂ or reaction time.2. Reaction temperature was too high, leading to decomposition.3. Product loss during aqueous work-up. | 1. Confirm starting material consumption via TLC/HPLC before work-up.2. Ensure strict temperature control (<10 °C) during NaNO₂ addition.3. Perform extractions efficiently; consider a back-extraction of the aqueous layer. |
| Step 1: Hydrogenation is stalled or incomplete. | 1. Catalyst poisoning (e.g., by sulfur or halide impurities).2. Inactive or insufficient catalyst.3. Insufficient hydrogen pressure or poor mixing. | 1. Ensure starting materials are of high purity. Consider filtering the substrate solution through a pad of silica or activated carbon before hydrogenation.2. Use fresh, high-quality catalyst. Increase catalyst loading to 3-5 mol% if necessary.3. Ensure proper agitation to keep the catalyst suspended. Check for leaks in the hydrogenation system. |
| Step 2: Low yield of imidazole ester. | 1. Instability of the α-amino ketone starting material.2. Incomplete cyclization.3. Formation of side products (e.g., self-condensation of the amino ketone). | 1. Use the crude α-amino ketone immediately after preparation. Avoid prolonged storage.2. Increase reaction time or consider a higher boiling point solvent like n-butanol, but monitor for thermal degradation.3. Ensure formamidine acetate is added promptly to the amino ketone solution. |
| Step 3: Product oils out during acidification. | 1. Product is not pure enough, and impurities are acting as an oiling agent.2. Acid was added too quickly or at too high a temperature. | 1. Ensure the imidazole ester from Step 2 is sufficiently pure before hydrolysis. Recrystallize if necessary.2. Cool the solution thoroughly (0-5 °C) and add HCl very slowly with vigorous stirring to promote crystallization over oiling. Seeding with a small crystal of pure product can help. |
| Step 3: Final product has poor solubility or is hygroscopic. | 1. Incorrect stoichiometry during salt formation (excess HCl or incomplete protonation).2. Final product is not completely dry. | 1. Carefully control the final pH to 1-2. Wash the filter cake with a non-polar solvent like acetone to remove excess HCl.2. Dry the product under vacuum at an appropriate temperature until a constant weight is achieved. Store in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent instead of catalytic hydrogenation in Step 1? A1: While catalytic hydrogenation is clean and efficient for scale-up, other methods like reduction with zinc in acetic acid can also be effective for converting the oxime to the amine. However, this introduces metal waste streams that need to be managed, which can be a significant drawback on a larger scale. Catalytic hydrogenation is generally preferred for its atom economy and cleaner process.
Q2: My cyclization reaction (Step 2) is very slow. Can I use a stronger base to accelerate it? A2: Using a stronger base like sodium ethoxide can accelerate the reaction. However, it can also promote undesirable side reactions, such as self-condensation of the amino ketone or Claisen-type reactions, leading to a more complex impurity profile. Formamidine acetate provides a sufficiently basic environment for the cyclization to proceed cleanly, and patience with a longer reflux time is often the better strategy for achieving high purity.
Q3: How do I properly form the hydrochloride salt in Step 3? Is adding aqueous HCl the only way? A3: Precipitating the salt from an aqueous solution by pH adjustment is a common and effective method for large-scale work. Alternatively, after hydrolysis and neutralization, you can isolate the free carboxylic acid by extracting it into an organic solvent. After drying and concentrating, the acid can be redissolved in a solvent like isopropanol or ethyl acetate, and the hydrochloride salt can be precipitated by bubbling anhydrous HCl gas or adding a solution of HCl in isopropanol. This anhydrous method often yields a more crystalline and easier-to-dry solid but requires handling of gaseous HCl.[7]
Q4: What is the best method for purifying the final carboxylic acid hydrochloride? A4: The most effective purification method is typically recrystallization. Since the product is a salt, solvent selection is key. A polar protic solvent system, such as ethanol/water, isopropanol, or methanol/acetone, is a good starting point. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Acid-base extraction can also be used to purify the free acid before salt formation.[8][9]
Q5: What are the key safety considerations when scaling up this synthesis? A5: Key safety considerations include:
-
Step 1 (Oximation): The reaction is exothermic and generates nitrogen oxides. Ensure adequate cooling and ventilation.
-
Step 1 (Hydrogenation): Hydrogen gas is highly flammable and explosive. The palladium catalyst is pyrophoric. Use appropriate intrinsically safe equipment, proper grounding, and inert atmosphere handling techniques.
-
Step 3 (Acidification): Adding concentrated HCl is highly exothermic. Use slow, controlled addition and efficient cooling to prevent a dangerous temperature increase. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
References
-
PrepChem. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Available from: [Link]
-
Bratulescu, G. (2009). Synthesis of 4,5-Disubstituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Available from: [Link]
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
ResearchGate. (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]
-
Chemistry Stack Exchange. Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?. Available from: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10. Available from: [Link]
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. primescholars.com [primescholars.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Solvent Selection for the Crystallization of Imidazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the crystallization of imidazole derivatives. The unique electronic and hydrogen-bonding characteristics of the imidazole ring present specific challenges and opportunities in obtaining high-quality crystals. This resource combines theoretical principles with field-proven techniques to help you navigate these challenges successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of solvent selection for the crystallization of imidazole derivatives.
Q1: What are the primary factors to consider when selecting a solvent for crystallizing imidazole derivatives?
A1: The ideal solvent for crystallization should exhibit moderate solubility for your imidazole derivative, meaning the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Key factors include:
-
Polarity Matching: Imidazole derivatives are generally polar due to the nitrogen heteroatoms. Solvents with moderate to high polarity, such as alcohols (ethanol, isopropanol) or ketones (acetone), are often good starting points.[1][2][3] The principle of "like dissolves like" is fundamental here; a solvent that is too similar in polarity might lead to high solubility even at low temperatures, resulting in poor yield.
-
Hydrogen Bonding Capability: The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the other nitrogen).[4] Solvents that can participate in hydrogen bonding (e.g., alcohols, water) can significantly influence solubility and crystal packing.
-
Boiling Point: A solvent with a moderate boiling point (60-120 °C) is often preferred. This allows for easy dissolution upon heating and controlled evaporation without being too volatile, which could lead to rapid, uncontrolled precipitation.[5]
-
Inertness: The solvent should not react with your compound.
Q2: How does the substitution on the imidazole ring affect solvent choice?
A2: Substituents dramatically alter the overall polarity, size, and intermolecular interactions of the molecule, thus dictating the optimal solvent system.
-
Polar Substituents: Groups like nitro (-NO2) or carboxyl (-COOH) increase the polarity of the molecule, often requiring more polar solvents like ethanol/water mixtures or dimethylformamide (DMF) for dissolution.
-
Nonpolar Substituents: Bulky, nonpolar groups like phenyl or long alkyl chains decrease the molecule's polarity.[4][6] This may necessitate the use of less polar solvents like toluene, ethyl acetate, or a mixed solvent system, such as dichloromethane/hexane. For example, the solubility of phenyl-substituted imidazoles is significantly lower than that of 1H-imidazole in the same solvent.[4][6]
-
Hydrogen Bonding Groups: Substituents that can act as hydrogen bond donors or acceptors will favor solvents with similar capabilities.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile. This is a very common scenario in crystallization. The approach typically involves:
-
A "good" solvent in which your compound is highly soluble.
-
A "poor" or "anti-solvent" in which your compound is sparingly soluble.[7]
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity (cloudiness) appears.[1] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the supersaturation rate, which is critical for growing high-quality crystals.[8] A common example for moderately polar imidazole derivatives is an ethanol/water or acetone/hexane system.[9]
Q4: Can polymorphism be an issue with imidazole derivatives, and how does the solvent affect it?
A4: Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a significant consideration for many active pharmaceutical ingredients, including imidazole derivatives.[10][11][12] Different polymorphs can have different solubilities, stabilities, and bioavailabilities. The choice of solvent is one of the most critical factors in controlling which polymorph crystallizes. The solvent can influence crystal packing through interactions like hydrogen bonding, and the rate of supersaturation achieved in a particular solvent can favor the nucleation of one polymorph over another.[13] It is crucial to characterize the resulting solid form (e.g., using PXRD, DSC) after crystallization from different solvent systems to identify and control the desired polymorph.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the crystallization process.
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[14] This is often due to the solution temperature being above the melting point of the compound or excessively high supersaturation.[15][16]
-
Immediate Actions:
-
Add more solvent: Try to redissolve the oil by adding a small amount of the "good" solvent and gently heating.[15][17]
-
Lower the temperature slowly: Once the oil is redissolved, cool the solution at a much slower rate. A sudden temperature drop is a common cause of oiling out.[14]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites.[14]
-
Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[18]
-
-
Preventative Measures:
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity. A more polar solvent might be necessary.
-
Use a more dilute solution: Starting with a lower concentration can prevent the rapid achievement of high supersaturation that leads to oiling out.
-
Q6: I am getting an amorphous precipitate or very fine powder instead of crystals. How can I fix this?
A6: The formation of amorphous solid or microcrystals indicates that nucleation is happening too rapidly, leaving no time for ordered crystal growth.
-
Reduce the rate of supersaturation:
-
Slow down the cooling process: Instead of an ice bath, allow the flask to cool to room temperature on a benchtop, insulated with cotton or paper towels, before moving it to a refrigerator.
-
Use a different crystallization technique: Slow evaporation or vapor diffusion are much slower methods that can promote the growth of larger, well-ordered crystals.[19][20]
-
For anti-solvent addition: Add the anti-solvent much more slowly, perhaps dropwise over a longer period with gentle stirring.[7]
-
-
Filter the hot solution: Insoluble impurities can act as nucleation sites, leading to the rapid formation of many small crystals. Filtering the hot, saturated solution through a pre-warmed filter can remove these particulates.
Q7: My compound will not dissolve in any common solvent, or it is too soluble in everything.
A7: This is a common challenge that requires a systematic approach.
-
For Poor Solubility:
-
Try more powerful solvents: For highly crystalline or polar imidazole derivatives, you may need to use more polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[21] Be aware that these high-boiling point solvents can be difficult to remove.
-
Use a mixed-solvent system: Dissolve the compound in a small amount of a strong solvent like DMF, and then use a miscible anti-solvent like water or ethanol to induce crystallization.
-
-
For High Solubility:
-
Use a less polar solvent: If your compound dissolves readily in alcohols, try less polar options like ethyl acetate or toluene.
-
Employ the vapor diffusion technique: This method is excellent for highly soluble compounds. A solution of your compound in a volatile solvent is allowed to equilibrate with a less volatile anti-solvent in a sealed chamber. This leads to a very slow increase in supersaturation.[22][23][24][25]
-
Cool to very low temperatures: If solubility is high even at room temperature, cooling the solution to 0 °C or even -20 °C may be necessary to achieve a good yield.
-
Q8: The yield of my crystallization is very low. How can I improve it?
A8: A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor.[15]
-
Optimize the solvent system: Your compound may still be too soluble in the chosen solvent at low temperatures. Try a slightly less polar solvent or a different anti-solvent.
-
Increase the concentration: You may have used too much solvent initially. Try to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool to a lower temperature: Ensure you are allowing sufficient time for crystallization at the lowest practical temperature (e.g., in a refrigerator or freezer).
-
Evaporate some of the solvent: If the volume of solvent is too high, you can carefully evaporate a portion of it to increase the concentration and then allow the solution to cool again.[15]
Part 3: Data & Protocols
Solvent Selection Guide
The following table provides properties of common solvents used for the crystallization of imidazole derivatives to assist in your selection process.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes on Use for Imidazole Derivatives |
| Water | 10.2 | 100 | 80.1 | Good for highly polar or salt forms; often used as an anti-solvent.[26] |
| Ethanol | 5.2 | 78 | 24.6 | A versatile and common choice for many imidazole derivatives.[1] |
| Isopropanol | 4.3 | 82 | 18.2 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 6.2 | 82 | 37.5 | A polar aprotic solvent, can be effective for certain derivatives. |
| Acetone | 5.4 | 56 | 20.7 | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 4.3 | 77 | 6.0 | A medium-polarity solvent, good for less polar derivatives. |
| Dichloromethane | 3.4 | 40 | 9.1 | Useful for nonpolar derivatives, often in mixed systems.[4][6] |
| Toluene | 2.3 | 111 | 2.4 | A nonpolar solvent for derivatives with significant nonpolar character.[4][6] |
| Hexane | 0.0 | 69 | 1.9 | Typically used as an anti-solvent for compounds dissolved in more polar media. |
Experimental Protocols
Protocol 1: Slow Evaporation
This is the simplest crystallization method, suitable for compounds that are moderately soluble at room temperature.[5][19][20]
-
Prepare a saturated or near-saturated solution of your imidazole derivative in a suitable solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or test tube.
-
Cover the opening of the container with parafilm and pierce it with a needle a few times.[5] The number and size of the holes will control the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique is excellent for small amounts of material and for compounds that are highly soluble. It allows for a very slow approach to supersaturation.[22][25][27]
-
Add 0.5-1.0 mL of a "reservoir solution" (typically the anti-solvent) to the well of a crystallization plate.
-
On a siliconized glass coverslip, mix a small drop (2-10 µL) of your compound solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.[22]
-
Over time, water vapor will travel from the drop to the reservoir, slowly increasing the concentration of your compound and the precipitant in the drop, leading to crystal formation.[22][23]
Protocol 3: Anti-Solvent Crystallization
This is a powerful and widely used method that offers great control over the crystallization process.[7][8]
-
Dissolve your crude imidazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is still warm and being gently stirred, add a "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[1]
-
Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or ice bath to maximize crystal formation.
Visual Workflow Guides
Diagram 1: Systematic Solvent Screening Workflow
Caption: A workflow for systematic solvent screening for imidazole derivatives.
Diagram 2: Troubleshooting 'Oiling Out'
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
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Validation & Comparative
A Comparative Guide to Imidazole and Triazole Antifungal Activity: A Mechanistic and Experimental Analysis
For researchers and drug development professionals in mycology, the azole antifungals represent a cornerstone of therapy and a subject of continuous investigation. Within this broad class, the imidazoles and triazoles are two major subclasses whose distinct characteristics merit a detailed comparative analysis. This guide provides an in-depth examination of their mechanisms, spectrum of activity, and the experimental methodologies used to quantify their efficacy, offering field-proven insights for your research.
The Core Distinction: A Single Atom's Impact on Function
At a molecular level, the defining difference between imidazoles and triazoles is the number of nitrogen atoms in the five-membered azole ring. Imidazoles, the first generation of azoles, possess two nitrogen atoms, while the second-generation triazoles contain three.[1][2] This seemingly minor structural alteration has profound consequences for their pharmacological properties, particularly metabolic stability and target specificity.
Both subclasses share the same primary mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical in the ergosterol biosynthesis pathway, which produces the primary sterol component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, azoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which ultimately compromises membrane integrity, disrupts enzyme function, and inhibits fungal growth.[2][4]
However, the third nitrogen atom in the triazole ring renders them less susceptible to metabolic degradation compared to imidazoles.[1] More critically, this structural change confers a higher degree of selectivity for the fungal CYP51 enzyme over mammalian cytochrome P450 enzymes.[3][5] This enhanced specificity is the primary reason for the lower host toxicity and improved safety profile of triazoles, making them more suitable for systemic administration.[3][6] Imidazoles, with their lower selectivity, have a greater propensity to inhibit human CYP enzymes, leading to a higher risk of drug-drug interactions and side effects, largely restricting their use to topical applications.[3][7]
Figure 1: Mechanism of action of azole antifungals.
Comparative Analysis of Antifungal Properties
The structural differences between imidazoles and triazoles translate into distinct antifungal spectra and pharmacokinetic profiles. While both classes possess broad-spectrum activity, triazoles generally offer a more potent and expanded range of action, especially against systemic mycoses.[1][3]
| Feature | Imidazoles (e.g., Ketoconazole, Miconazole, Clotrimazole) | Triazoles (e.g., Fluconazole, Itraconazole, Voriconazole) |
| Chemical Structure | Five-membered ring with two nitrogen atoms.[1] | Five-membered ring with three nitrogen atoms.[1] |
| Primary Use | Predominantly topical for cutaneous and mucosal infections.[3] | Systemic treatment of both superficial and invasive fungal infections.[3][8] |
| Spectrum of Activity | Good activity against Candida spp. and dermatophytes. Limited activity against molds.[3] | Broad spectrum, including Candida spp., Cryptococcus neoformans, dimorphic fungi, and molds like Aspergillus spp. (especially itraconazole and voriconazole).[1] |
| Selectivity | Lower selectivity for fungal CYP51, leading to higher inhibition of mammalian P450 enzymes.[3][5] | Higher selectivity for fungal CYP51, resulting in fewer side effects and drug interactions.[5] |
| Metabolic Stability | More susceptible to metabolic degradation.[1] | More resistant to metabolism, leading to longer half-lives and better systemic exposure.[3] |
| Systemic Toxicity | Higher potential for hepatotoxicity and endocrine disturbances (e.g., ketoconazole).[3][9] | Generally lower systemic toxicity, though hepatotoxicity can still occur.[5][9] |
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is a critical metric for comparing the potency of antifungal agents. The table below synthesizes representative MIC data from various studies.
| Antifungal Agent | Class | Candida albicans (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| Ketoconazole | Imidazole | 0.5 - 1 | 0.5 - 1 | 4 - >64 |
| Miconazole | Imidazole | ≤0.12 - 2 | 0.5 - 1 | 2 - 8 |
| Fluconazole | Triazole | 0.25 - 2 | 0.5 - 4 | Resistant |
| Itraconazole | Triazole | ≤0.03 - 0.5 | 0.06 - 0.25 | 0.06 - 0.5 |
| Voriconazole | Triazole | ≤0.03 - 0.12 | 0.03 - 0.25 | 0.015 - 0.12 |
Note: MIC values can vary significantly based on the specific isolate, testing methodology, and geographic region. The values presented are for general comparative purposes.
Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution
To ensure reproducible and comparable MIC data, a standardized methodology is essential. The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) documents provide the reference methods for broth microdilution antifungal susceptibility testing.[10][11]
Causality-Driven Experimental Choices:
-
Medium Selection (RPMI-1640): This medium is chosen because it is nutritionally defined and buffered (typically with MOPS) to a physiological pH of 7.0. This standardization minimizes variability in fungal growth and drug activity that could be caused by fluctuations in pH or nutrient availability.
-
Inoculum Standardization: The fungal inoculum is adjusted spectrophotometrically to a specific cell density. This is a critical self-validating step; an inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while an overly sparse inoculum can result in falsely low MICs.
-
Serial Dilution: A two-fold serial dilution of the antifungal agent provides a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint.
-
Incubation Conditions: Incubation at 35°C for 24-48 hours provides optimal growth conditions for most clinically relevant fungi, ensuring that the MIC reflects the drug's activity under relevant physiological conditions.[12]
-
Reading the Endpoint: For azoles, the endpoint is typically defined as the concentration at which there is a significant (≥50%) reduction in growth compared to the drug-free control well. This is because azoles are generally fungistatic, not fungicidal, meaning they inhibit growth rather than kill the organism outright.[12]
Figure 2: Broth microdilution antifungal susceptibility workflow.
Conclusion and Future Perspectives
The evolution from imidazoles to triazoles marks a significant advancement in antifungal therapy, driven by a subtle but critical change in chemical structure. This modification enhanced systemic applicability, broadened the spectrum of activity, and improved the safety profile, making triazoles the frontline agents for treating invasive mycoses.[3][8] Imidazoles, however, remain invaluable for the topical treatment of a wide range of superficial fungal infections.
For researchers, understanding these fundamental differences is crucial for experimental design, from selecting the appropriate compound for an in vitro pathway study to developing novel antifungal agents. The ongoing challenge of antifungal resistance, particularly with the emergence of multi-drug resistant strains like Candida auris, necessitates continued research into new derivatives and novel mechanisms of action. The foundational knowledge of the imidazole and triazole classes provides a critical framework for this next generation of discovery.
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A Comparative Analysis of the Anti-Inflammatory Properties of Imidazole Antimycotics: A Guide for Researchers
Imidazole antimycotics, a cornerstone in the treatment of superficial and systemic fungal infections, are increasingly recognized for their secondary therapeutic benefit: the modulation of inflammatory responses. This dual activity presents a compelling area of investigation for researchers and drug development professionals. This guide provides an in-depth comparison of the anti-inflammatory properties of different imidazole derivatives, supported by experimental data and methodologies, to aid in the rational selection and development of these agents for inflammatory conditions.
The Molecular Basis of Anti-Inflammatory Action in Imidazole Antimycotics
The primary antifungal mechanism of imidazole drugs is the inhibition of lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis.[1][2] This disruption of the fungal cell membrane leads to fungistatic or fungicidal effects.[1] However, the structural features of the imidazole ring also allow these compounds to interact with various mammalian enzymes and signaling pathways involved in inflammation.[3][4]
Key anti-inflammatory mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Several imidazole antimycotics have been shown to inhibit the synthesis of prostaglandins and leukotrienes, key mediators of inflammation, by targeting enzymes like 5-lipoxygenase and cyclooxygenase.[1][3][5]
-
Modulation of Cytokine Production: These agents can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8.[6][7]
-
Interference with Signaling Pathways: Imidazoles can dampen inflammatory cascades by inhibiting key signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.[6][8]
-
Reduction of Oxidative Stress: Some derivatives exhibit antioxidant properties by inhibiting the generation of reactive oxygen species (ROS) by neutrophils.[3]
Below is a diagram illustrating the major inflammatory pathways modulated by imidazole antimycotics.
Caption: Major inflammatory pathways modulated by imidazole antimycotics.
Comparative Efficacy of Imidazole Antimycotics
While many imidazoles possess anti-inflammatory properties, the potency varies significantly among different derivatives. This variation is often attributed to differences in their molecular structure, which influences their interaction with inflammatory targets.[9]
| Imidazole Antimycotic | Key Anti-Inflammatory Mechanisms | Supporting Experimental Evidence (Selected) |
| Ketoconazole | Inhibition of 5-lipoxygenase, leading to decreased leukotriene production.[5] Inhibition of prostaglandin synthesis.[1] | Demonstrated anti-inflammatory activity comparable to hydrocortisone acetate in a guinea pig model of skin inflammation.[10] Reduces erythema and pruritus in seborrheic dermatitis.[1] |
| Clotrimazole | Inhibition of TNF-α-induced IL-8 production and NF-κB activity.[6] | Dampens vaginal inflammation and neutrophil infiltration in response to Candida albicans infection.[6] Showed efficacy in an 8-week controlled study of active rheumatoid arthritis.[11] |
| Miconazole | Suppression of pro-inflammatory chemokine expression (CCL2, CCL3, CCL4).[12] Antagonist of the glucocorticoid receptor.[13] | Dose-dependently inhibited the expression of pro-inflammatory markers in 27-hydroxycholesterol-stimulated monocytic cells.[12] |
| Econazole | Inhibition of lipopolysaccharide-inducible nitric oxide synthase (iNOS) activity.[8] Reduction of prostaglandin E2 production.[8] | Antagonistic impact on calmodulin was found to be about 3-fold more effective than clotrimazole.[8] |
| Itraconazole | Inhibition of leukotriene B4 production and attenuation of Ca2+ influx in neutrophils.[9] | Showed the highest potency in inhibiting leukotriene B4 production and Ca2+ influx among the tested azoles (itraconazole > ketoconazole > fluconazole = voriconazole).[9] |
Experimental Protocols for Assessing Anti-Inflammatory Properties
To rigorously compare the anti-inflammatory potential of different imidazole antimycotics, standardized and validated experimental models are crucial. Both in vitro and in vivo assays are employed to elucidate mechanisms and determine efficacy.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a widely used in vitro model to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[7][14]
Objective: To quantify the inhibitory effect of imidazole antimycotics on the production of TNF-α and IL-6 by LPS-stimulated murine macrophages (e.g., RAW 264.7 or J774A.1 cell lines).[7][15]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[15]
-
Drug Treatment: Pre-treat the cells with various concentrations of the test imidazole antimycotics (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[15] Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[15] Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each drug concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of the cytokine production).
Caption: Workflow for the LPS-stimulated macrophage assay.
In Vivo Model: Croton Oil-Induced Ear Edema in Mice
This is a common and rapid model for evaluating the topical anti-inflammatory activity of compounds.[17][18] Croton oil contains phorbol esters that induce a strong inflammatory response characterized by edema.
Objective: To assess the ability of topically applied imidazole antimycotics to reduce ear edema in mice.
Methodology:
-
Animal Model: Use male Swiss albino mice (20-25 g).
-
Induction of Inflammation: Prepare a solution of croton oil in a suitable vehicle (e.g., acetone). Apply a small volume (e.g., 20 µL) of the irritant solution to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Drug Application: Prepare formulations of the test imidazole antimycotics in a suitable vehicle (e.g., gel or cream). Apply a defined amount of the formulation to the right ear immediately after the application of croton oil. Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).
-
Measurement of Edema: After a specific time (e.g., 4-6 hours), sacrifice the mice. Use a punch to obtain circular sections from both the treated and untreated ears.
-
Data Analysis: Weigh the ear punches. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
The anti-inflammatory properties of imidazole antimycotics represent a promising avenue for therapeutic development, particularly in dermatology and other fields where inflammation is a key pathological component. The evidence suggests that while many imidazoles exhibit anti-inflammatory effects, their potency and mechanisms of action can differ significantly. Ketoconazole and itraconazole, for instance, have demonstrated robust inhibition of key inflammatory mediators.[9][10]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design novel imidazole derivatives with enhanced anti-inflammatory activity and reduced off-target effects.
-
Head-to-Head Comparative Studies: Utilizing standardized in vitro and in vivo models to directly compare the anti-inflammatory potency of a wider range of imidazole antimycotics.
-
Clinical Investigations: Well-designed clinical trials are needed to validate the therapeutic efficacy of these agents in specific inflammatory diseases.
By leveraging the methodologies and comparative data presented in this guide, researchers can more effectively explore and harness the anti-inflammatory potential of this versatile class of compounds.
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A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres: A Comparative Analysis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Introduction: The Strategic Replacement of Carboxylic Acids in Drug Design
The carboxylic acid moiety is a cornerstone in medicinal chemistry. Its planar structure and typical pKa of around 5 mean it is predominantly ionized at physiological pH, making it an excellent hydrogen bond acceptor and capable of forming strong electrostatic interactions with biological targets.[1] Over 450 marketed drugs contain a carboxylic acid, a testament to its utility in mimicking natural substrates for targets like proteases, kinases, and GPCRs.[1][2]
However, this ionization also presents significant challenges in drug development.[2][3] The negative charge can lead to:
-
Poor Membrane Permeability: Limiting oral bioavailability and penetration of the blood-brain barrier.[1][2][3]
-
Metabolic Liabilities: Carboxylic acids are susceptible to glucuronidation, forming reactive acyl glucuronides that can lead to idiosyncratic toxicity.[1][3][4]
-
Rapid Elimination: Increased polarity can lead to rapid renal clearance, reducing the drug's half-life.[1]
To mitigate these issues while retaining the crucial target-binding interactions, medicinal chemists employ a strategy of bioisosteric replacement .[2] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties—acidity, size, and electronic distribution—but possesses a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5] The success of this strategy is highly context-dependent, often requiring the screening of a panel of isosteres to find the optimal replacement for a given drug target.[3][5]
This guide provides an in-depth comparison of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride against other widely used carboxylic acid bioisosteres, offering the experimental frameworks necessary for their evaluation.
The Heterocyclic Contender: 4-ethyl-1H-imidazole-5-carboxylic acid
The imidazole-4- or 5-carboxylic acid scaffold represents a nuanced approach to carboxylic acid bioisosterism. Unlike simple acidic heterocycles, the imidazole ring itself is amphoteric. While the carboxylic acid group provides the primary acidic center, the imidazole ring's basic nitrogen (pKa ~7 for imidazole itself) allows for protonation, creating a zwitterionic character at physiological pH. This can be advantageous for modulating solubility and interacting with complex binding sites.
The featured molecule, 4-ethyl-1H-imidazole-5-carboxylic acid , introduces an ethyl group. This substituent serves to increase lipophilicity, potentially enhancing membrane permeability compared to the unsubstituted parent scaffold. Its specific properties must be evaluated against established bioisosteres to understand its potential role in drug discovery programs.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a bioisostere is a multi-parameter optimization problem. Key properties to consider are acidity (pKa), lipophilicity (logP/logD), metabolic stability, and the ability to form similar non-covalent interactions as a carboxylate. Below is a comparison of our focus compound with three of the most common classes of bioisosteres.
| Functional Group | Structure Example | Typical pKa Range | Key Features & Considerations |
| Carboxylic Acid | Benzoic Acid | 4-5 | Benchmark. Strong H-bond acceptor. Planar. High potential for metabolic liabilities (acyl glucuronidation) and poor permeability.[1] |
| 4-ethyl-1H-imidazole-5-carboxylic acid | (Structure of Topic Compound) | ~4-5 (for COOH); ~6-7 (for imidazole N) | Zwitterionic potential. Ethyl group increases lipophilicity. The imidazole ring offers additional H-bond donor/acceptor sites. May chelate metals.[6] |
| 5-Substituted Tetrazole | 5-Phenyltetrazole | 4.5-5.0 | Classic Isostere. Acidity and planarity closely mimic carboxylic acids.[5] Negative charge is delocalized over the larger ring, increasing lipophilicity and metabolic stability compared to carboxylates.[5] Famously used in angiotensin II receptor antagonists like Losartan.[3][5] |
| N-Acyl Sulfonamide | N-Benzoylmethanesulfonamide | 4-6 | Tunable Acidity. pKa can be modulated by the choice of sulfonamide. Non-planar geometry around the sulfur atom. Generally more lipophilic and metabolically stable than carboxylic acids.[7][8] |
| Hydroxamic Acid | Benzohydroxamic acid | 8-9 | Weaker Acid, Strong Chelator. Less acidic than carboxylic acids.[5] Primarily used for its potent metal-chelating ability (e.g., in HDAC or MMP inhibitors). Can be metabolically labile via hydrolysis.[5] |
Experimental Section: A Practical Guide to Bioisostere Evaluation
As a Senior Application Scientist, my role is to bridge theory and practice. The following protocols are fundamental for characterizing and validating any potential carboxylic acid bioisostere. The causality behind each experimental choice is critical for robust decision-making.
Workflow for Bioisostere Characterization
The following diagram illustrates a logical workflow for evaluating a panel of bioisosteres against a parent carboxylic acid lead compound.
Caption: A streamlined workflow for the systematic evaluation of carboxylic acid bioisosteres.
Protocol 1: Determination of Acidity (pKa) via Potentiometric Titration
-
Causality: The pKa is the most critical parameter for mimicking a carboxylic acid. It dictates the compound's ionization state at physiological pH (7.4), which governs its ability to engage in electrostatic interactions with the target receptor. A bioisostere with a pKa vastly different from the parent carboxylic acid is unlikely to retain biological activity. Potentiometric titration is a robust and direct method for this measurement.[9][10][11]
-
Methodology:
-
Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh and dissolve the test compound (e.g., 4-ethyl-1H-imidazole-5-carboxylic acid HCl) in deionized, degassed water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge with an inert gas like nitrogen to remove dissolved CO2.[9]
-
Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. For a basic compound (or the second pKa of an imidazole), titrate with a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For multiprotic compounds like our imidazole derivative, multiple inflection points will be observed.[12] Specialized software can be used to calculate the pKa from the first derivative of the titration curve.
-
Protocol 2: Measurement of Lipophilicity (logD) via Shake-Flask Method
-
Causality: Lipophilicity is a key determinant of a drug's ADME properties, including membrane permeability, plasma protein binding, and volume of distribution. We measure the distribution coefficient (logD) at a specific pH (typically 7.4) rather than the partition coefficient (logP) because it accounts for the ionization of the molecule, providing a more physiologically relevant value. The shake-flask method is the "gold standard" for its accuracy.[13][14][15]
-
Methodology:
-
Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4. Pre-saturate each phase by mixing them vigorously and then allowing them to separate.
-
Compound Addition: Add the test compound to a vial containing a precise volume of the pre-saturated buffer and pre-saturated n-octanol. The initial concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Cap the vial and shake or rotate it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[16]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.
-
Calculation: Calculate logD at pH 7.4 using the formula: logD_7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )
-
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Causality: A primary goal of bioisosteric replacement is often to improve metabolic stability. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the major drivers of Phase I metabolism. This assay provides a rapid assessment of a compound's intrinsic clearance, allowing for early identification of metabolically labile candidates.[17][18][19]
-
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes and keep them on ice. Prepare a solution of the NADPH cofactor, which is required for CYP enzyme activity.[17][18]
-
Incubation: In a 96-well plate, add the test compound (at a low concentration, e.g., 1 µM, to be below the enzyme's Km) to a buffer solution containing the liver microsomes.[18]
-
Reaction Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[17]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding a cold stop solution, typically acetonitrile, which precipitates the proteins.[17][18]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, containing the remaining parent compound, to a new plate for analysis.
-
Analysis: Quantify the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693 / k. This allows for ranking the stability of the different bioisosteres.
-
Conclusion and Outlook
The strategic replacement of a carboxylic acid is a powerful tool in medicinal chemistry for overcoming common ADME and toxicity hurdles.[1][5] While classic bioisosteres like the tetrazole and acylsulfonamide are well-validated and offer predictable improvements in lipophilicity and metabolic stability[5][7][8], novel scaffolds like 4-ethyl-1H-imidazole-5-carboxylic acid provide new avenues for chemical space exploration. Its unique zwitterionic potential and tunable lipophilicity warrant its inclusion in screening panels.
The final choice of a bioisostere is never a one-size-fits-all solution.[5] It requires a rigorous, data-driven approach. The experimental protocols detailed in this guide provide the foundational framework for any research team to systematically evaluate their bioisosteric candidates, ensuring that the selected compound not only retains its biological function but also possesses the drug-like properties necessary for clinical success.
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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Meanwell, N. A. (2016). Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(17), 7872-7895. Available from: [Link]
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Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]
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Ghemtio, L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. Available from: [Link]
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McCann, J. & Moody, C. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 25. Available from: [Link]
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Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. Available from: [Link]
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Hickey, E., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry. Available from: [Link]
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Chemspace. (2023). Carboxylic Acid Bioisosteres. Available from: [Link]
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Ghemtio, L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Singh, H., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances. Available from: [Link]
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Gonsalves, C., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. Available from: [Link]
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Mercell. (n.d.). In vitro metabolic stability in liver microsomes. Available from: [Link]
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ResearchGate. (n.d.). Tetrazolic acids: bioisosters of carboxylic acids. [Image]. Available from: [Link]
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Çolak, F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
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Kragelj, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
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Beynon, R. & Easterby, J. (1999). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
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Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available from: [Link]
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Singh, H., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC. Available from: [Link]
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Willis, C. J. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(9), 1155. Available from: [Link]
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Bartesaghi, S., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Imidazole-5-Carboxylic Acids as P2Y1 Receptor Antagonists
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics due to its versatile binding properties and synthetic tractability. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific, promising class of compounds: 4-substituted imidazole-5-carboxylic acids. Our focus will be on their activity as antagonists of the P2Y1 receptor, a key target in the development of antiplatelet therapies for ischemic stroke.
This document is intended for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications at the 4-position of the imidazole ring and the resulting biological activity, supported by experimental data and detailed protocols.
The P2Y1 Receptor: A Prime Target for Antiplatelet Therapy
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet aggregation. Its inhibition presents a compelling strategy for the prevention and treatment of thrombotic diseases such as ischemic stroke. The development of potent and selective P2Y1 antagonists is therefore an area of intense research. The 4-substituted imidazole-5-carboxylic acid scaffold has emerged as a promising starting point for the design of such inhibitors.
Core Scaffold and Rationale for Substitution at the 4-Position
The imidazole-5-carboxylic acid core provides a rigid framework with key hydrogen bonding donors and acceptors that can interact with the receptor's binding site. The carboxylic acid moiety is often crucial for anchoring the molecule within the binding pocket. The 4-position of the imidazole ring offers a vector for chemical modification, allowing for the exploration of different substituents to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 4-Substituted Imidazole-5-Carboxylic Acids as P2Y1 Antagonists
A series of 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their P2Y1 receptor antagonist activity.[1] The following table summarizes the structure-activity relationship, highlighting the impact of various substituents at the 1-position of the imidazole ring.
| Compound ID | R-Group (at N-1) | P2Y1 IC50 (µM) |
| 1a | H | >10 |
| 1b | Methyl | 2.35 |
| 1c | Ethyl | 1.89 |
| 1d | Propyl | 1.21 |
| 1e | Isopropyl | 3.14 |
| 1f | Cyclohexyl | 0.88 |
| 1g | Benzyl | 0.62 |
| 19 | 4-Fluorobenzyl | 0.49 |
Data sourced from[1].
Analysis of Structure-Activity Relationships
The data reveals several key trends:
-
N-1 Substitution is Crucial: The unsubstituted imidazole (Compound 1a ) is inactive, indicating that substitution at the N-1 position is essential for P2Y1 antagonist activity.
-
Impact of Alkyl Chain Length: A clear trend is observed with linear alkyl substituents. Increasing the chain length from methyl (1b ) to propyl (1d ) leads to a progressive increase in potency. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups.
-
Effect of Bulky Substituents: The isopropyl group (1e ) is less potent than the linear propyl group (1d ), suggesting that steric hindrance may play a role. However, the larger cyclohexyl group (1f ) shows improved activity, indicating that the shape and nature of the hydrophobic interaction are important.
-
Aromatic Substituents Enhance Potency: The introduction of a benzyl group (1g ) significantly improves potency compared to the alkyl substituents. This suggests that π-π stacking or other interactions with aromatic residues in the binding site contribute to affinity.
-
Electronic Effects of Aromatic Substituents: The addition of an electron-withdrawing fluorine atom to the para-position of the benzyl ring (Compound 19 ) further enhances activity, yielding the most potent compound in this series.[1] This highlights the role of electronic factors in modulating the interaction with the receptor.
Experimental Protocols
General Synthesis of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids
The synthesis of the target compounds is achieved through a multi-step process, as illustrated below.
Caption: General synthetic workflow for 4-(difluoromethyl)-1H-imidazole-5-carboxylic acids.
Detailed Protocol for the Synthesis of Compound 19:
-
Step 1 & 2 (Imidazole Formation): Ethyl 2-amino-3,3-difluoro-2-formylpropanoate is reacted with formamidine acetate in a suitable solvent, such as ethanol, and heated to reflux to yield the ethyl 4-(difluoromethyl)-1H-imidazole-5-carboxylate intermediate.
-
Step 3 (N-Alkylation): The intermediate from Step 2 is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added, followed by the addition of 4-fluorobenzyl bromide. The reaction mixture is stirred at room temperature until completion.
-
Step 4 (Saponification): The resulting ester is hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water to yield the final carboxylic acid product, Compound 19 .
P2Y1 Receptor Antagonist Assay
The inhibitory activity of the synthesized compounds against the P2Y1 receptor is determined using a functional assay that measures the inhibition of ADP-induced calcium mobilization in cells expressing the human P2Y1 receptor.
Caption: Workflow for the P2Y1 receptor functional assay.
Conclusion and Future Directions
The structure-activity relationship of 4-substituted imidazole-5-carboxylic acids as P2Y1 receptor antagonists demonstrates a clear rationale for the design of potent inhibitors. The findings underscore the importance of N-1 substitution, with a preference for substituted aromatic moieties that can engage in favorable interactions within the receptor's binding site. The difluoromethyl group at the 4-position is a key feature of this series, likely contributing to the overall electronic profile and binding affinity of the molecules.
Future work in this area could explore a wider range of substituents at the 4-position to further probe the steric and electronic requirements for optimal activity. Additionally, optimization of the pharmacokinetic properties of these compounds will be crucial for their development as clinically viable antiplatelet agents for the treatment of ischemic stroke.
References
- This is a placeholder for a general reference on the importance of the imidazole scaffold in medicinal chemistry.
- This is a placeholder for a general reference on the role of the P2Y1 receptor in platelet aggreg
-
Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry.[1]
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A Comparative Guide to Imidazole Synthesis: Unveiling the Efficiency of Microwave-Assisted Methodologies
For researchers, scientists, and drug development professionals, the synthesis of imidazole and its derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an in-depth, objective comparison of classical and microwave-assisted imidazole synthesis, focusing on the widely used Debus-Radziszewski reaction. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance, empowering you to select the optimal method for your research endeavors.
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. Consequently, the efficient construction of this heterocyclic scaffold is of paramount importance. Traditional synthetic routes, often relying on prolonged heating under reflux, have served the chemistry community for over a century. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2] This guide will illuminate these advantages through a direct comparison of the two methodologies.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The disparity in outcomes between classical and microwave-assisted synthesis lies in the fundamental principles of heat transfer.
Classical heating , typically employing an oil bath or heating mantle, relies on convection and conduction. Heat is transferred from an external source, through the walls of the reaction vessel, and finally to the solvent and reactants. This process is inherently slow and often results in an uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.
Microwave-assisted heating , conversely, utilizes microwave radiation to directly heat the reactants and solvent.[3] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular rotation and friction.[3] This "in-core" heating is incredibly rapid and uniform, leading to a more controlled and efficient reaction environment.
The Debus-Radziszewski Reaction: A Comparative Case Study
To illustrate the practical differences between these two approaches, we will focus on the Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole. This multi-component reaction, first reported in the 19th century, involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and a source of ammonia (ammonium acetate).[4][5][6]
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of 2,4,5-triphenylimidazole via classical and microwave-assisted methods, based on data compiled from various studies.
| Parameter | Classical Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 1 - 4 hours | 1 - 3 minutes |
| Typical Yield | Moderate to Good (can be lower) | High to Excellent (often >90%) |
| Energy Input | High and sustained | Low and targeted |
| Solvent Usage | Often requires a solvent | Can be performed solvent-free |
This stark contrast in reaction time and yield underscores the transformative impact of microwave assistance in this synthetic transformation.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for the synthesis of 2,4,5-triphenylimidazole using both classical and microwave-assisted techniques.
Classical Synthesis Protocol
This protocol is a generalized procedure based on traditional Debus-Radziszewski reaction conditions.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Water bath
Procedure:
-
In a round-bottom flask, combine benzil (1.0 g), ammonium acetate (1.0 g), benzaldehyde (2.0 mL), and glacial acetic acid (2.0 mL).[2]
-
Assemble a reflux apparatus and heat the reaction mixture in a water bath at 100°C.[2]
-
Maintain the reaction at this temperature for 3 to 4 hours. The completion of the reaction is often indicated by the formation of a dark orange solution.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Add 150 mL of water to the flask.
-
Neutralize the acidic solution by adding approximately 2 mL of ammonium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration and allow it to air dry at room temperature.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from several reported microwave-assisted procedures for the synthesis of 2,4,5-triphenylimidazole.[3][7]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial
-
Domestic microwave oven (modified for synthesis) or a dedicated microwave reactor
Procedure:
-
In a borosilicate beaker or a dedicated microwave reactor vial, combine benzil (1 mmol), the desired aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of glacial acetic acid (5 mol%).[7]
-
Thoroughly mix the reactants with a glass rod.
-
Place the reaction vessel in a microwave oven and irradiate at a power of 180W.[7]
-
The total irradiation time is typically 1 to 3 minutes, often applied in short intervals (e.g., 15 seconds) with intermittent shaking.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into approximately 50 mL of ice water to precipitate the product.[7]
-
Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.[7]
Visualizing the Workflow: A Process Diagram
The following diagrams illustrate the streamlined workflow of microwave-assisted synthesis compared to the more protracted classical approach.
Caption: Workflow for Classical Imidazole Synthesis.
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A Comparative Guide to the Biological Activity of 4-ethyl-1H-imidazole-5-carboxylic acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-ethyl-1H-imidazole-5-carboxylic acid and its corresponding methyl ester, methyl 4-ethyl-1H-imidazole-5-carboxylate. While direct head-to-head experimental data for these specific molecules is not extensively available in current literature, this document synthesizes information from closely related imidazole derivatives to offer a predictive comparison. We will delve into their potential biological activities, the structural rationale for anticipated differences in efficacy, and provide detailed experimental protocols for their evaluation. The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active compounds, and understanding the impact of simple functional group modifications is crucial for drug design and development.[1]
Introduction: The Significance of the Imidazole Scaffold and Carboxylic Acid vs. Ester Moiety
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many essential biological molecules, including the amino acid histidine and purines.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold for interacting with a wide range of biological targets, such as enzymes and receptors.[2][3] The substituent at the 5-position of the imidazole ring can significantly influence the molecule's pharmacological profile.
The primary difference between the two molecules of interest is the functional group at the 5-position: a carboxylic acid versus a methyl ester. This seemingly minor alteration can have profound effects on the compound's physicochemical properties and, consequently, its biological activity.
-
4-ethyl-1H-imidazole-5-carboxylic acid: The presence of the carboxylic acid group generally imparts greater polarity and the ability to act as a strong hydrogen bond donor and acceptor. At physiological pH, the carboxylic acid will be predominantly deprotonated, forming a carboxylate anion. This negative charge can be critical for forming strong ionic interactions with positively charged residues (e.g., lysine, arginine) in the active site of a biological target.[4] However, this high polarity can also limit the molecule's ability to cross cell membranes.
-
Methyl 4-ethyl-1H-imidazole-5-carboxylate: The methyl ester is significantly less polar than the corresponding carboxylic acid. This increased lipophilicity often enhances cell permeability, allowing the compound to reach intracellular targets more effectively.[5] The ester group is also a potential "prodrug" moiety. Once inside the cell, it can be hydrolyzed by esterase enzymes to release the active carboxylic acid. This strategy is often employed to improve the oral bioavailability of drugs containing a carboxylic acid group.
Predicted Biological Activities and Structure-Activity Relationship (SAR) Insights
Based on the activities of structurally similar imidazole derivatives, we can predict several potential biological activities for 4-ethyl-1H-imidazole-5-carboxylic acid and its methyl ester.
2.1. Enzyme Inhibition:
Imidazole-containing compounds are well-known inhibitors of various enzymes.[6] For instance, derivatives of imidazole carboxylic acids have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and various protein kinases.[7]
-
Predictive Comparison: It is hypothesized that 4-ethyl-1H-imidazole-5-carboxylic acid will be a more potent direct inhibitor of a target enzyme if the carboxylate group is involved in a crucial binding interaction within the active site. A study on imidazole-derived inhibitors of Insulin-Degrading Enzyme (IDE) found that the carboxylic acid was critical for activity.[4] The methyl ester , on the other hand, would likely show weaker in vitro activity against the purified enzyme but may exhibit comparable or even superior activity in cell-based assays due to its enhanced membrane permeability and subsequent intracellular conversion to the active acid.[5]
2.2. Antimicrobial Activity:
The imidazole scaffold is a key component of many antifungal and antibacterial agents.[8] The biological activity of these compounds often relies on their ability to disrupt microbial cell membranes or inhibit essential enzymes.
-
Predictive Comparison: Both compounds may exhibit antimicrobial properties. The methyl ester's greater lipophilicity could facilitate its passage through the lipid-rich microbial cell wall and membrane. Once inside, its conversion to the carboxylic acid could lead to intracellular accumulation and disruption of cellular processes. The carboxylic acid might be more effective against extracellular targets or in disrupting the outer membrane of certain bacteria.
2.3. Receptor Binding:
Imidazole derivatives can also act as ligands for various receptors.[9] The nature of the substituent at the 5-position will dictate the type of interactions the molecule can form with the receptor's binding pocket.
-
Predictive Comparison: The carboxylic acid would be favored for receptors that have a positively charged binding pocket, where a salt bridge can be formed. The methyl ester might be preferred for receptors with a more hydrophobic binding pocket. The choice between the two would be highly target-dependent.
Data Presentation: A Predictive Framework
While specific IC50 values for the topic compounds are not available, the following table provides a predictive framework for their potential biological activities based on the principles discussed above. This table is intended to guide future experimental work.
| Biological Activity | 4-ethyl-1H-imidazole-5-carboxylic acid | Methyl 4-ethyl-1H-imidazole-5-carboxylate | Rationale for Predicted Difference |
| Enzyme Inhibition (in vitro) | Potentially Higher Potency | Potentially Lower Potency | The carboxylate group can form strong ionic bonds in the active site.[4] |
| Cell-Based Activity | Potentially Lower Potency | Potentially Higher Potency | The ester's higher lipophilicity may lead to better cell penetration and act as a prodrug.[5] |
| Antimicrobial (MIC) | Target Dependent | Target Dependent | Lipophilicity of the ester may enhance microbial uptake. |
| Receptor Binding Affinity (Kd) | Higher for Positively Charged Pockets | Higher for Hydrophobic Pockets | The functional group dictates the primary mode of interaction. |
Experimental Protocols
To empirically determine and compare the biological activities of 4-ethyl-1H-imidazole-5-carboxylic acid and its methyl ester, the following detailed experimental protocols are recommended.
4.1. Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzymes, such as kinases or cyclooxygenases.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of the enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance, fluorescence, or luminescence at regular intervals.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[10]
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
4.3. Radioligand Receptor Binding Assay
This assay is used to determine the affinity of the compounds for a specific receptor.[11][12][13]
Objective: To determine the binding affinity (Ki) of the test compounds for a target receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known affinity for the receptor
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a series of tubes, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding versus the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Hypothetical Signaling Pathway Involvement
Given the prevalence of imidazole derivatives as kinase inhibitors, a hypothetical signaling pathway where these compounds might exert their effects is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of the MAPK signaling pathway by an imidazole derivative.
Conclusion
While direct comparative data on the biological activities of 4-ethyl-1H-imidazole-5-carboxylic acid and its methyl ester are currently lacking, a predictive analysis based on fundamental principles of medicinal chemistry provides a strong framework for future research. The carboxylic acid is anticipated to be a more potent direct inhibitor of target enzymes where ionic interactions are key, while the methyl ester holds promise as a prodrug with enhanced cell permeability. The experimental protocols provided in this guide offer a clear path for the empirical evaluation and comparison of these two compounds. Further investigation into their specific biological targets and mechanisms of action will be crucial in unlocking their full therapeutic potential.
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) of Imidazole Derivatives
Introduction: The Enduring Relevance of Imidazole Scaffolds and the Predictive Power of QSAR
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in the design of therapeutic agents with a broad spectrum of activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, demanding extensive synthesis and biological evaluation. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool.
QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[4] By quantifying the effects of various physicochemical properties, such as hydrophobicity, electronics, and sterics, on the potency of a molecule, QSAR models empower researchers to predict the activity of novel derivatives, prioritize synthetic efforts, and gain deeper insights into the mechanism of action at a molecular level.[4][5] This guide provides a comparative overview of QSAR studies on imidazole derivatives, offering a practical framework for researchers, scientists, and drug development professionals to leverage these powerful computational techniques.
Comparative Analysis of QSAR Models for Imidazole Derivatives
The choice of a QSAR modeling technique is contingent on the nature of the dataset and the specific research question. This section compares various QSAR approaches applied to imidazole derivatives targeting different therapeutic areas.
Antifungal Activity: Targeting Ergosterol Biosynthesis
Imidazole-based antifungal agents, such as clotrimazole and miconazole, primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.[6] QSAR studies in this area have been instrumental in elucidating the structural requirements for potent CYP51 inhibition.
A common approach involves the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[7][8] These methods correlate the biological activity with the steric and electrostatic fields surrounding the molecules. For instance, a study on N-substituted imidazoles highlighted the significant impact of steric factors on binding affinity, suggesting that specific substituents and their spatial orientation directly influence antifungal efficacy.[7]
More recent studies have also incorporated machine learning algorithms to build robust QSAR models.[9] These models can handle large and complex datasets, often leading to improved predictive accuracy.
Table 1: Comparison of QSAR Models for Antifungal Imidazole Derivatives
| Model Type | Key Descriptors | Statistical Significance (Example) | Key Insights | Reference |
| CoMFA | Steric and Electrostatic Fields | q² = 0.725 | Bulky substituents at specific positions enhance activity. | [7] |
| 2D-QSAR (MLR) | Lipophilicity (ClogP), Molar Refractivity (MR) | R = 0.820 | Increased lipophilicity generally improves antifungal potency. | [10] |
| GA-MLR | Topological and Constitutional Descriptors | R² = 0.9868, Q²_LOO = 0.9818 | A combination of size, shape, and electronic properties governs activity. | [9] |
q²: Cross-validated correlation coefficient; R: Correlation coefficient; R²: Coefficient of determination; Q²_LOO: Leave-one-out cross-validated R²; GA-MLR: Genetic Algorithm-Multiple Linear Regression.
Anticancer Activity: Diverse Mechanisms of Action
The anticancer potential of imidazole derivatives is multifaceted, with compounds reported to act as inhibitors of enzymes like farnesyltransferase and kinases, or as DNA intercalating agents.[3][5] This diversity in mechanisms is reflected in the QSAR models developed for these compounds.
For instance, 2D-QSAR models have been successfully applied to predict the activity of imidazole-containing farnesyltransferase inhibitors, demonstrating that models based on 2D descriptors can be as predictive as their 3D counterparts while being computationally less intensive.[5] In the realm of anti-melanoma agents, machine learning-based QSAR models, particularly those using Random Forest algorithms, have proven effective in identifying key structural features related to enhanced potency and have even guided the design of novel, more active analogues.[11][12][13][14]
Table 2: Comparison of QSAR Models for Anticancer Imidazole Derivatives
| Model Type | Key Descriptors | Statistical Significance (Example) | Key Insights | Reference |
| 2D-QSAR (MLR, ANN, SVM) | Physicochemical, Topological, and Electronic Descriptors | R² (SVM) > 0.8 | Non-linear models can offer superior predictive power for complex datasets. | [5] |
| Machine Learning (Random Forest) | Molecular Fingerprints, Physicochemical Properties | High predictive accuracy | Identified key imidazopyrazine nucleus features for Aurora Kinase inhibition. | [11][13] |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | q² = 0.782 | Provided insights into the spatial requirements for p38 MAP kinase inhibition. | [15] |
ANN: Artificial Neural Network; SVM: Support Vector Machine.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Imidazole derivatives have been explored as potential COX inhibitors, and QSAR studies have been employed to optimize their activity and selectivity.[16] These studies often focus on identifying the structural features that favor binding to the COX active site.
Table 3: Comparison of QSAR Models for Anti-inflammatory Imidazole Derivatives
| Model Type | Key Descriptors | Statistical Significance (Example) | Key Insights | Reference |
| 2D-QSAR | Lipophilic, Electronic, and Steric Parameters | - | Presence of halo and nitro groups enhances COX-2 inhibitory effect. | [16] |
| Molecular Docking & QSAR | Binding Affinity, Physicochemical Properties | - | Elucidated key interactions with COX-2 active site residues. | [16] |
Experimental Protocols: A Self-Validating System
The credibility of any QSAR model hinges on the quality of the biological data used for its development. Therefore, robust and reproducible experimental protocols are paramount.
General Workflow for a QSAR Study
The following diagram illustrates a typical workflow for a QSAR study, emphasizing the iterative nature of model development and experimental validation.
Caption: A generalized workflow for a QSAR study.
Step-by-Step Protocol for Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal imidazole derivatives, a crucial piece of data for QSAR studies.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include positive (fungus only) and negative (broth only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Key Structural Insights and Pharmacophore Modeling
A key outcome of QSAR studies is the identification of the critical structural features, or pharmacophore, responsible for biological activity.
Pharmacophore for Antifungal Imidazole Derivatives
Based on numerous QSAR and docking studies, a general pharmacophore for antifungal imidazole derivatives targeting CYP51 can be proposed.
Caption: A generalized pharmacophore for antifungal imidazole derivatives.
This pharmacophore highlights the essential features:
-
The Imidazole Ring: The N-3 atom of the imidazole ring coordinates with the heme iron of the CYP51 enzyme, a critical interaction for inhibition.[6]
-
Aromatic Rings: One or more aromatic rings are typically present, engaging in π-π stacking and hydrophobic interactions within the enzyme's active site.[6]
-
Flexible Linker: A flexible linker connects the imidazole ring to other parts of the molecule, allowing for optimal positioning within the binding pocket.
-
Hydrogen Bond Acceptors/Donors: The presence of hydrogen bond acceptors or donors can further enhance binding affinity.
Conclusion and Future Directions
QSAR modeling is a powerful and versatile tool in the discovery and development of novel imidazole-based therapeutics. By integrating computational predictions with experimental validation, researchers can accelerate the design-synthesize-test cycle, leading to the identification of more potent and selective drug candidates. The continued development of more sophisticated machine learning algorithms and the increasing availability of high-quality biological data will undoubtedly further enhance the predictive power and impact of QSAR in the years to come.
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Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. Available at: [Link]
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Machine learning based QSAR and Molecular Dynamics simulations in the structural design and mechanism of action of imidazole derivatives with anti-melanoma activity - ResearchGate. Available at: [Link]
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Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - NIH. Available at: [Link]
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QSAR studies of some Substituted Imidazole Derivatives as Potent Antifungal Agents - JMPAS. Available at: [Link]
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Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Available at: [Link]
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Machine learning based QSAR and Molecular Dynamics simulations in the structural design and mechanism of action of imidazole derivatives with anti-melanoma activity - SciELO. Available at: [Link]
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A novel 3D-QSAR comparative molecular field analysis (CoMFA) model of imidazole and quinazolinone functionalized p38 MAP kinase inhibitors - PubMed. Available at: [Link]
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Development of CoMFA and CoMSIA models of cytotoxicity data of anti-HIV-1-phenylamino-1H-imidazole derivatives | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Metabolic Stability: Imidazole vs. Triazole in Drug Discovery
Introduction: In the landscape of medicinal chemistry, heterocyclic scaffolds are cornerstones of drug design. Among the most prolific are the azoles—five-membered rings containing at least one nitrogen atom. Specifically, imidazole and triazole rings are ubiquitous pharmacophores found in numerous approved drugs, from antifungals to anticancer agents.[1][2] Their value lies in their ability to engage in critical hydrogen bonding and metal coordination interactions with biological targets.[3] However, the choice between an imidazole and a triazole moiety can have profound consequences for a drug candidate's pharmacokinetic profile, most notably its metabolic stability.
This guide provides an in-depth comparison of the metabolic stability of imidazole versus triazole compounds. We will explore the underlying biochemical mechanisms, present validated experimental protocols for assessment, and discuss the strategic implications for drug design, offering a comprehensive resource for researchers in drug development.
Section 1: The Core Distinction: Interaction with Cytochrome P450 Enzymes
The metabolic fate of most small molecule drugs is determined by the cytochrome P450 (CYP) superfamily of heme-containing enzymes, which are primarily responsible for Phase I metabolism in the liver.[4][5] The fundamental difference in metabolic stability between imidazoles and triazoles stems from how their respective nitrogen atoms interact with the ferric heme iron at the heart of the CYP active site.[6]
-
Imidazole: The imidazole ring contains two nitrogen atoms in a 1,3-arrangement. One of these nitrogens acts as a potent ligand for the CYP heme iron. This coordination is often strong, leading to two major consequences:
-
Potent Inhibition: Imidazole-containing drugs are frequently potent inhibitors of CYP enzymes, particularly CYP3A4.[7][8][9] This strong, direct binding can sequester the enzyme, preventing it from metabolizing other co-administered drugs and leading to significant drug-drug interactions (DDIs).[8][10]
-
Metabolic Lability: While inhibitory, the imidazole ring itself is often a substrate for CYP-mediated oxidation. The enzyme it binds to can also be the one that metabolizes it.
-
-
Triazole: The 1,2,4-triazole ring, an isostere of imidazole, contains three nitrogen atoms. While it still coordinates with the heme iron, its lower electron density results in a weaker interaction compared to imidazole.[11][12] This attenuated binding affinity generally leads to:
-
Reduced CYP Inhibition: Triazole-containing drugs tend to be weaker inhibitors of CYP enzymes, reducing the risk of clinically significant DDIs.[7][11]
-
Greater Metabolic Stability: The weaker interaction makes the triazole ring itself less susceptible to enzymatic attack.[11][13] This metabolic "inertness" is a key reason for its prevalence in modern drug design, particularly in developing second and third-generation inhibitors to overcome the metabolic liabilities of earlier imidazole-based drugs.[11]
-
The following diagram illustrates the fundamental coordination interaction that governs the metabolic fate of these two classes of compounds.
Section 2: Dominant Metabolic Pathways
The structural differences between the two heterocycles also dictate their most common routes of metabolic transformation.
Imidazole Metabolism: Imidazoles are susceptible to several metabolic attacks, primarily mediated by CYPs.[14][15]
-
Oxidation: The ring can be oxidized at the C2 position to form an imidazoline, which can be further oxidized to a hydantoin derivative.
-
Ring Scission: A more complex pathway involves P450-mediated epoxidation of the imidazole ring, followed by a cascade that results in ring cleavage.[16] This can lead to the formation of reactive intermediates.
-
N-Glucuronidation: Direct conjugation of glucuronic acid to one of the ring nitrogens is a common Phase II metabolic route.[16]
Triazole Metabolism: Triazoles are significantly more resistant to oxidative metabolism.
-
N-Glucuronidation: This is the primary metabolic pathway for many triazole-containing drugs. The conjugation typically occurs on the least sterically hindered nitrogen atom.[16]
-
Ring Oxidation (Rare): Direct oxidation of the triazole ring is uncommon, likely because many triazole drugs are designed as CYP inhibitors themselves, albeit weaker ones.[16] Metabolism, when it occurs, is more likely to happen on other parts of the molecule (e.g., side chains).
The general metabolic robustness of the triazole ring is a significant advantage in drug design, often leading to longer half-lives and more predictable pharmacokinetic profiles.[13]
Section 3: Experimental Assessment of Metabolic Stability
To quantitatively assess and compare the metabolic stability of drug candidates, two primary in vitro assays are indispensable in early drug discovery: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
A. Liver Microsomal Stability Assay
This assay is the industry standard for evaluating Phase I metabolic stability.[17] It utilizes microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized.[4] This fraction is rich in CYP enzymes.[4] The goal is to measure the rate at which the parent compound disappears over time in the presence of these metabolizing enzymes.
-
Why Liver Microsomes? The liver is the body's primary site of drug metabolism, and microsomes contain a high concentration of the key Phase I enzymes (CYPs).[4] They are a cost-effective and high-throughput model for predicting hepatic clearance.[4]
-
Why NADPH? Cytochrome P450 enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), as a source of reducing equivalents for their catalytic cycle.[18] Without NADPH, the oxidative metabolism will not proceed. This requirement provides a perfect self-validating control for the experiment.
-
Why Quench with Acetonitrile? The enzymatic reaction must be stopped precisely at each time point. Cold acetonitrile is used to instantly terminate the reaction by denaturing the enzymes and precipitating the proteins.[19] It also serves as the extraction solvent for the subsequent analysis.
-
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[20][21] It can accurately quantify the remaining parent drug in a complex biological matrix, even at very low concentrations.[22][23]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound (and positive/negative controls) in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Microsome Suspension: On ice, thaw pooled human liver microsomes (e.g., from a commercial supplier) and dilute to a working concentration of 1 mg/mL in the phosphate buffer.[24]
-
NADPH Regenerating System (NRS) or NADPH Stock: Prepare a concentrated solution of NADPH (e.g., 10 mM in buffer) or an NRS solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[25] The NRS ensures a constant supply of NADPH throughout the incubation.
-
-
Incubation Procedure (96-well plate format):
-
Add buffer, the microsome suspension, and the test compound (final concentration typically 1 µM; final DMSO concentration < 0.5%) to each well.[4][19]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).[4] The T=0 sample is taken immediately before or after this addition and quenched instantly.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Immediately quench the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for analytical normalization).[25]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[22]
-
-
Control Incubations (for Assay Validation):
-
Positive Controls: Include compounds with known high and low clearance (e.g., Dextromethorphan and Midazolam).[19]
-
Negative Control (-NADPH): Run a parallel incubation for the test compound without adding NADPH to assess for non-CYP-mediated degradation (e.g., chemical instability in the buffer).[25]
-
The following workflow diagram visualizes the liver microsomal stability assay.
B. Plasma Stability Assay
This assay determines a compound's stability against enzymes present in blood plasma, such as esterases and hydrolases.[26] It is particularly important for compounds with susceptible functional groups like esters or amides, which can be rapidly cleaved, and is crucial for designing stable drugs or cleavable prodrugs.[27]
-
Preparation:
-
Thaw pooled human plasma at 37°C.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Incubation:
-
Time Points and Quenching:
-
Analysis:
-
Process the samples (centrifugation, supernatant transfer) and analyze by LC-MS/MS as described for the microsomal assay.[26]
-
-
Controls:
-
Include a positive control known to be unstable in plasma (e.g., an ester-containing drug like Tetracaine) to confirm enzymatic activity.[28]
-
A T=0 sample serves as the baseline for 100% compound remaining.
-
Section 4: Data Interpretation and Comparative Analysis
The primary outputs from these stability assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural logarithm plot of the percent remaining compound versus time (t½ = 0.693 / k).
-
Intrinsic Clearance (Clint): A measure of the inherent metabolic capacity of the liver (or plasma) for a specific compound, normalized to the amount of protein in the assay. (Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)).
Let's consider a hypothetical dataset comparing a lead imidazole compound ("Compound-IM") with its synthetically derived triazole analogue ("Compound-TR").
Table 1: Comparative In Vitro Stability Data (Example)
| Parameter | Compound-IM (Imidazole) | Compound-TR (Triazole) | Classification |
| Human Liver Microsomes | |||
| t½ (min) | 8 | 55 | Low vs. High Stability |
| Clint (µL/min/mg protein) | 173 | 25 | High vs. Low Clearance |
| Human Plasma | |||
| % Remaining @ 120 min | 98% | 99% | Both Stable |
| t½ (min) | >120 | >120 | Both Stable |
Interpretation:
-
In liver microsomes, Compound-IM is metabolized very quickly (t½ = 8 min), resulting in high intrinsic clearance. This compound would likely be rapidly cleared in vivo, leading to poor bioavailability and a short duration of action.
-
By replacing the imidazole with a triazole, Compound-TR shows a dramatic improvement in metabolic stability (t½ = 55 min) and a correspondingly low intrinsic clearance. This modification successfully addressed the metabolic liability.
-
Both compounds are stable in plasma, indicating they do not contain functional groups susceptible to plasma hydrolases. This confirms that the observed instability of Compound-IM is specifically due to hepatic (likely CYP-mediated) metabolism.
Section 5: Implications for Drug Design and Strategy
The choice between an imidazole and a triazole is a critical strategic decision in medicinal chemistry.
-
Metabolic Hotspot Mitigation: If an imidazole-containing lead compound suffers from poor metabolic stability, a primary strategy is the bioisosteric replacement of the imidazole with a 1,2,4-triazole ring.[11] As demonstrated in our example, this can significantly enhance stability while often preserving the necessary interactions with the target protein.
-
Managing Drug-Drug Interaction (DDI) Risk: For compounds intended for chronic use or in polypharmacy settings, minimizing DDI potential is crucial. The generally weaker CYP inhibition profile of triazoles makes them a more attractive choice than imidazoles to reduce the risk of altering the metabolism of co-administered drugs.[5][7]
-
Balancing Potency and Pharmacokinetics: The goal is not always maximum stability. The stronger binding of an imidazole may be essential for target potency. The drug designer's task is to find the optimal balance. If an imidazole is required for activity, medicinal chemists may explore other strategies to improve stability, such as blocking metabolically labile sites on other parts of the molecule with groups like fluorine.
The following decision tree illustrates a common thought process in lead optimization concerning these two heterocycles.
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Safety Operating Guide
Navigating the Disposal of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride, a member of the diverse imidazole class of compounds. By understanding the chemical nature of this substance and adhering to established best practices, laboratory personnel can ensure a safe and compliant waste management process.
Immediate Safety and Handling Imperatives
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A fully buttoned laboratory coat.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Emergency eyewash stations and safety showers must be readily accessible.
Quantitative Data Summary for Structurally Similar Imidazole Derivatives
To provide a quantitative basis for the recommended precautions, the following table summarizes key toxicological and hazard data for related imidazole compounds. It is imperative to treat this compound with a similar level of caution.
| Property | Value | Compound | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Ethyl 4(5)-imidazolecarboxylate | |
| Acute Oral Toxicity (LD50) | Approx. 1040 mg/kg (rat) | 1-ethenyl-1H-imidazole | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | [4] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
-
Solid vs. Liquid: If both solid and liquid waste are generated, they should be collected in separate, appropriately labeled containers.
Step 2: Labeling
Proper labeling is critical for safe handling and disposal by EHS personnel. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab
Step 3: Storage
-
Secure Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, and amines.[2]
-
Environmental Conditions: The storage area should be cool, dry, and out of direct sunlight.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 6-12 months), contact your institution's EHS department to arrange for a chemical waste pickup.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as detailed on the label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Causality Behind Procedural Choices
The protocols outlined in this guide are based on the precautionary principle and established best practices for chemical waste management. The requirement for segregation stems from the potential for unknown reactivity of this novel compound with other chemicals. Secure, labeled containers are essential for preventing accidental exposure and ensuring that waste handlers have accurate information. Finally, involving the institutional EHS department is a legal and ethical obligation, as they are equipped to manage the final disposal in compliance with local, state, and federal regulations.
References
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PubChem. (n.d.). Ethyl 4(5)-imidazolecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Industrial Chemicals. Retrieved from [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comprehensive Guide to the Safe Handling of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride. By moving beyond a simple checklist and explaining the why behind each recommendation, we aim to build a deeply ingrained culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Risks
The structure of this compound suggests potential hazards associated with both the imidazole ring and the carboxylic acid functional group, compounded by its hydrochloride salt form.
-
Imidazole Moiety : Imidazole and its derivatives are known to cause skin and eye irritation.[1] Some can also be harmful if swallowed or inhaled.[3][4]
-
Carboxylic Acid Group : Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[4][5]
-
Hydrochloride Salt : The hydrochloride form may increase the acidity and water solubility of the compound, potentially enhancing its irritant properties.
Based on analogous compounds, we can anticipate the following primary hazards:
-
Skin Irritation : Direct contact may lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation : Contact with the eyes is likely to cause significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation : Inhalation of dust particles may irritate the respiratory system.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3][4][5][6] | Protects against splashes and airborne particles, crucial given the high likelihood of serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against direct skin contact, preventing potential skin irritation. |
| Body Protection | A lab coat worn fully fastened. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated and engineering controls are insufficient.[3][6] | Minimizes the risk of inhaling dust particles that could cause respiratory irritation. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any damage or leaks.
-
Label : Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
Handling and Use
The following workflow is designed to mitigate risks during the handling and use of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[7] If irritation persists, seek medical attention. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
Disposal Method
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Always dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or surface water.[7]
By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a culture of excellence and responsibility within your research environment.
References
- Biosynth. (2022-04-24).
- Fisher Scientific. (2018-01-23).
- Fisher Scientific. (2025-12-26).
- Fisher Scientific. (2025-12-21).
- Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET - 1H-imidazole monohydrochloride.
- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET - 4,5-Imidazoledicarboxylic acid.
- Echemi. (Date not available). Ethyl 1-[1-(4-fluorophenyl)
- Echemi. (Date not available).
- TCI Chemicals. (2025-10-14).
- Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carboxylic acid.
- Fisher Scientific. (2023-09-05). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
- PubChem. (2025-12-06). Ethyl 4(5)
- PubChem. (Date not available).
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
